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Formaldehyde;prop-2-enal

Cat. No.: B12692515
CAS No.: 26781-23-7
M. Wt: 86.09 g/mol
InChI Key: XVVGGZUZOITHPH-UHFFFAOYSA-N
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Description

Significance of C1 and C3 Unsaturated Aldehydes in Environmental and Synthetic Chemistry

Among the diverse family of aldehydes, C1 and C3 unsaturated aldehydes, specifically formaldehyde (B43269) (methanal) and prop-2-enal (acrolein), are of particular interest in both environmental and synthetic chemistry.

Environmental Significance:

Formaldehyde is a naturally occurring organic compound, produced in the upper atmosphere through the reaction of methane (B114726) and oxygen in the presence of sunlight. chemicals.co.uk It is also released into the environment from natural sources like forest fires and volcanic eruptions, as well as through human activities such as industrial processes, vehicle emissions, and the burning of tobacco. kherkhergarcia.comwww.gov.uk In the atmosphere, formaldehyde is a key player in photochemical reactions that contribute to the formation of ground-level ozone and smog. kherkhergarcia.commeersens.com It has a relatively short lifespan in the environment, as it is broken down by sunlight and microorganisms. kherkhergarcia.comwww.gov.uk

Acrolein is also formed during the incomplete combustion of organic materials, including fossil fuels, wood, and fats. dcceew.gov.auchej.orgcdc.gov It is a component of vehicle exhaust and cigarette smoke. cdc.govnih.gov In the environment, acrolein decomposes relatively quickly in the air and water. dcceew.gov.aucdc.gov Due to its high toxicity to aquatic organisms, it is used as a biocide in irrigation canals and industrial water systems to control the growth of weeds, algae, and mollusks. dcceew.gov.aucdc.govwikipedia.org

Synthetic Chemistry Significance:

Formaldehyde is a fundamental C1 building block in organic synthesis, prized for its high reactivity. beilstein-journals.org It is a key component in numerous multicomponent reactions, such as the Mannich and Biginelli reactions. beilstein-journals.org Industrially, formaldehyde is a precursor to a vast array of materials, including resins (urea-formaldehyde, phenol-formaldehyde, and melamine), plastics, and other chemical compounds. wikipedia.orgnih.gov Its versatility makes it an indispensable reagent in the chemical industry. rsc.org

Acrolein, a C3 unsaturated aldehyde, is also a valuable building block in chemical synthesis. acs.org Its bifunctionality, possessing both an aldehyde group and a carbon-carbon double bond, allows for a wide range of chemical transformations. wikipedia.org It is used in the synthesis of other important chemicals, such as the amino acid methionine. wikipedia.org Acrolein's reactivity as a Michael acceptor makes it useful in reactions with thiols and in Diels-Alder reactions, leading to the production of fragrances and other specialty chemicals. wikipedia.orgfoodb.ca

Scope of Formaldehyde (Methanal) and Prop-2-enal (Acrolein) in Research

The distinct chemical properties of formaldehyde and acrolein have made them subjects of extensive research across various scientific disciplines.

Formaldehyde (Methanal) Research:

Research on formaldehyde encompasses its role as a key industrial chemical and its environmental and health impacts. In synthetic chemistry, research focuses on developing new and more sustainable methods for its production and utilization. rsc.org This includes exploring its use as a C1 synthon in novel chemical transformations and its potential as a hydrogen storage molecule. rsc.orgresearchgate.net Environmental research investigates its atmospheric chemistry, its sources, and its effects on ecosystems. kherkhergarcia.commontrose-env.com

Prop-2-enal (Acrolein) Research:

Acrolein research is driven by its dual nature as a toxic environmental pollutant and a versatile chemical intermediate. nih.govcornell.edu In environmental science, studies focus on its sources, atmospheric fate, and its impact on aquatic and terrestrial ecosystems. cdc.govcdc.gov In the field of synthetic chemistry, research explores its use as a building block for complex molecules and materials. wikipedia.orgacs.org For instance, it is a precursor in the Skraup synthesis of quinolines and can be polymerized to form plastics. wikipedia.org Furthermore, there is growing interest in the role of acrolein in disease pathogenesis, which has led to research on its potential as a diagnostic and therapeutic target. nih.govcornell.edu

Physicochemical Properties of Formaldehyde and Prop-2-enal

PropertyFormaldehyde (Methanal)Prop-2-enal (Acrolein)
Chemical Formula CH₂O wikipedia.orgC₃H₄O cdc.gov
Molar Mass 30.03 g/mol cdc.gov56.06 g/mol cdc.gov
Appearance Colorless gas researchgate.netumn.eduColorless to yellowish liquid nih.govnih.gov
Odor Pungent, suffocating cdc.govresearchgate.netPungent, acrid dcceew.gov.auwikipedia.org
Boiling Point -19 °C cdc.gov52.5-53.5 °C nih.gov
Melting Point -92 °C nih.govcdc.gov-86.9 °C nih.gov
Solubility in Water Very soluble, up to 55% cdc.govSoluble (206 g/L at 20 °C) nih.gov

Industrial Applications of Formaldehyde and Prop-2-enal

CompoundKey Industrial Applications
Formaldehyde - Production of resins (urea-formaldehyde, phenol-formaldehyde, melamine) for wood products, furniture, and insulation. wikipedia.orgnih.gov - Synthesis of other industrial chemicals like 1,4-butanediol (B3395766) and trimethylolpropane. nih.gov - Used in the production of plastics, textiles (for crease-resistance), and as a preservative. wikipedia.orggas-sensing.com
Prop-2-enal - Used as a biocide to control algae, weeds, and bacteria in irrigation canals and industrial water systems. cdc.govwikipedia.orgherts.ac.uk - Chemical intermediate in the synthesis of other compounds, including the amino acid methionine and various fragrances. wikipedia.org - Used in the oil and gas industry as a biocide and scavenger for hydrogen sulfide. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2 B12692515 Formaldehyde;prop-2-enal CAS No. 26781-23-7

Properties

CAS No.

26781-23-7

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

formaldehyde;prop-2-enal

InChI

InChI=1S/C3H4O.CH2O/c1-2-3-4;1-2/h2-3H,1H2;1H2

InChI Key

XVVGGZUZOITHPH-UHFFFAOYSA-N

Canonical SMILES

C=CC=O.C=O

Related CAS

26781-23-7

Origin of Product

United States

Formation Pathways and Precursors of Formaldehyde and Prop 2 Enal

Combustion Processes and Thermal Degradation

High-temperature processes, such as combustion and pyrolysis, are significant sources of formaldehyde (B43269) and acrolein. These compounds are often formed as byproducts of the incomplete combustion or thermal decomposition of organic matter.

Incomplete combustion of a wide range of organic materials leads to the formation of formaldehyde and acrolein. This occurs when there is insufficient oxygen to completely convert the organic fuel to carbon dioxide and water. As a result, a complex mixture of products of incomplete combustion is formed, including these aldehydes.

Sources of incomplete combustion that contribute to the atmospheric load of formaldehyde and acrolein include:

Biomass burning: Forest fires and the burning of wood for heating and cooking are major sources. Wood smoke is a significant contributor to air pollution, containing volatile organic compounds (VOCs) like formaldehyde. wikipedia.org

Fossil fuel combustion: Emissions from internal combustion engines in vehicles and industrial fuel combustion are predominant anthropogenic sources. nih.govresearchgate.net Partial oxidation of methane (B114726) in natural gas engines is a known pathway for formaldehyde generation. researchgate.net

Tobacco smoke: Cigarette smoke contains a significant amount of acrolein and formaldehyde, formed from the pyrolysis of tobacco components. nih.govresearchgate.net

The table below summarizes the formation of formaldehyde and prop-2-enal from various incomplete combustion sources.

Combustion SourcePrecursorsProducts
Biomass (e.g., wood)Cellulose, Lignin, CarbohydratesFormaldehyde, Prop-2-enal (Acrolein)
Fossil Fuels (e.g., natural gas)Methane, other hydrocarbonsFormaldehyde, Prop-2-enal (Acrolein)
TobaccoSugars, Glycerol (B35011), Amino AcidsFormaldehyde, Prop-2-enal (Acrolein)

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. This process is a key pathway for the formation of formaldehyde and acrolein from specific precursors like glycerol and carbohydrates.

Glycerol: The dehydration of glycerol, a major byproduct of biodiesel production, is a well-established method for producing acrolein. itb.ac.idfrontiersin.org This reaction is typically carried out at high temperatures, often with the use of solid acid catalysts to improve selectivity. frontiersin.orgfrontiersin.org While acrolein is the primary product, other aldehydes such as acetaldehyde (B116499) may also be formed as side products. itb.ac.id

Carbohydrates: The pyrolysis of carbohydrates, such as sugars and cellulose, is a significant source of both formaldehyde and acrolein. researchgate.netnih.gov The heating of glucose, for instance, can lead to the formation of acrolein through a series of reactions including dehydration and retro-aldol cleavage. nih.gov In fact, carbohydrates are considered a major source of the acrolein found in cigarette smoke. nih.gov Studies have shown that the pyrolysis of D-glucose can proceed through an isomerization to D-fructose, followed by fragmentation and dehydration to yield acrolein. researchgate.net Formaldehyde is also a known product of sugar pyrolysis. researchgate.net

The following table details the pyrolytic formation of these aldehydes from glycerol and carbohydrates.

PrecursorProcessKey Products
GlycerolCatalytic DehydrationProp-2-enal (Acrolein)
Carbohydrates (e.g., Glucose)Thermal DecompositionFormaldehyde, Prop-2-enal (Acrolein)

Atmospheric Chemical Generation

Formaldehyde and acrolein are also formed in the atmosphere through a series of chemical reactions, primarily driven by sunlight. These reactions involve the oxidation of various volatile organic compounds (VOCs).

The photooxidation of VOCs is a major secondary source of formaldehyde and acrolein in the atmosphere. nih.gov VOCs are emitted from both natural (e.g., vegetation) and anthropogenic (e.g., industrial processes, vehicle exhaust) sources. copernicus.org Once in the atmosphere, these VOCs can be oxidized by various reactive species, leading to the formation of a wide range of secondary pollutants, including aldehydes. nih.gov

The hydroxyl radical (OH) is a highly reactive oxidant in the troposphere and plays a key role in the daytime chemistry of the atmosphere. The reaction of OH with a wide variety of VOCs is a significant pathway for the formation of formaldehyde. nih.gov For example, the oxidation of methane by OH radicals is a well-known source of atmospheric formaldehyde. copernicus.org

The OH-initiated oxidation of other VOCs, such as isoprene and its oxidation products, also leads to the formation of formaldehyde. epa.govnih.gov The reaction of OH radicals with acrolein itself can proceed via two main pathways: abstraction of the aldehydic hydrogen or addition to the double bond. researchgate.netresearchgate.net The hydrogen abstraction pathway can lead to the formation of formaldehyde. researchgate.net

The table below provides examples of VOCs that form formaldehyde and prop-2-enal upon reaction with OH radicals.

Precursor VOCOxidantKey Aldehyde Products
MethaneOHFormaldehyde
IsopreneOHFormaldehyde, Methacrolein (B123484)
1,3-ButadieneOHProp-2-enal (Acrolein)
AcroleinOHFormaldehyde, Glyoxal (B1671930)

Ozone (O3) is another important atmospheric oxidant. The reaction of ozone with unsaturated VOCs (alkenes) is a well-documented source of aldehydes, including formaldehyde. nih.gov This reaction, known as ozonolysis, proceeds through the formation of an unstable primary ozonide, which then decomposes to form a carbonyl compound and a Criegee intermediate. nih.govresearchgate.net For alkenes with a terminal double bond, formaldehyde is a common product. nih.gov

The following table summarizes the formation of aldehydes from the reaction of VOCs with ozone and nitrate radicals.

Precursor VOCOxidantKey Aldehyde Products
Alkenes (e.g., Ethene)O3Formaldehyde
Terpenes (e.g., β-pinene)O3Formaldehyde
TerpenesNO3Carbonyls, Organic Nitrates

Photooxidation of Volatile Organic Compounds (VOCs)

Precursor Roles of 1,3-Butadiene, Propylene, Isoprene, and Other Alkenes

The atmospheric formation of formaldehyde and prop-2-enal (acrolein) is intricately linked to the photo-oxidation of various volatile organic compounds (VOCs), with alkenes playing a significant role as precursors. Isoprene, a biogenic alkene, is globally the main precursor of near-surface formaldehyde nih.gov. The chemical relationship between isoprene and formaldehyde is a strong, non-linear function of nitrogen oxides (NOx) nih.govnih.gov. Studies have shown that the prompt yield of formaldehyde from isoprene oxidation can increase significantly with rising NOx concentrations nih.govcopernicus.orgresearchgate.net. For instance, over the southeastern US, the prompt yield of formaldehyde from isoprene was observed to triple, from 0.3 to 0.9 parts per billion by volume (ppbv), as NOx levels increased from approximately 0.1 to 2 ppbv nih.govcopernicus.org.

Anthropogenic alkenes are also important precursors. Propylene is a well-known industrial precursor to acrolein through direct oxidation mdpi.comdntb.gov.ua. While this is a primary industrial route, atmospheric reactions of propylene and other alkenes also contribute to the formation of formaldehyde and other aldehydes wikipedia.org. The ozonolysis of alkenes is a key atmospheric pathway for formaldehyde production. In this process, ozone adds to the double bond of an alkene, forming a primary ozonide that rapidly decomposes to produce, among other things, formaldehyde nih.gov. The yield of formaldehyde from alkene ozonolysis varies depending on the structure of the alkene. For example, ethene has a formaldehyde yield of 1.0, while terminal alkenes yield 0.74, and isoprene yields 0.6 nih.gov.

The reaction of alkenes with the nitrate radical (NO3) can also produce formaldehyde nih.gov. Furthermore, 1,3-butadiene can be produced from propylene, and its subsequent reactions in the atmosphere can contribute to the pool of aldehyde precursors core.ac.ukupenn.edu. While direct industrial synthesis of 1,3-butadiene from propylene is a known process, the atmospheric chemistry of these compounds is complex and contributes to secondary pollutant formation core.ac.ukupenn.edu.

Table 1: Formaldehyde Yield from Ozonolysis of Various Alkenes

AlkeneFormaldehyde Yield
Ethene1.0
Lumped Terminal Alkenes0.74
Isoprene0.6
Lumped Internal Alkenes0.25
Lumped Terpenes0.24

Secondary Pollutant Formation Mechanisms

Formaldehyde and prop-2-enal are significant secondary air pollutants, meaning they are not directly emitted in large quantities but are formed through chemical reactions in the atmosphere. The primary mechanism for their formation is the oxidation of precursor volatile organic compounds (VOCs), such as the alkenes discussed previously nih.govnih.gov. The photolysis of formaldehyde itself is a crucial source of hydroxyl (OH) and hydroperoxy (HO2) radicals, which are key drivers of ozone production and further atmospheric oxidation processes nih.gov.

The formation of these aldehydes is influenced by the atmospheric concentration of nitrogen oxides (NOx = NO + NO2). In the case of isoprene oxidation, a 3-fold increase in formaldehyde production has been observed across a range of NOx values, driven by a significant increase in OH radicals and a higher branching of organic peroxy radical reactions that lead to formaldehyde nih.govcopernicus.orgresearchgate.net.

In aqueous aerosol mimics, which simulate conditions within atmospheric aerosols, formaldehyde and acetaldehyde can undergo various reactions, including the formation of hemiacetal oligomers and products of aldol (B89426) condensation copernicus.org. These reactions can alter the chemical composition and physical properties of aerosols.

Synthetic Routes and Industrial Processes

Aldol Condensation Reactions

The aldol condensation of acetaldehyde and formaldehyde is a historically significant industrial route for the production of acrolein (prop-2-enal) mdpi.comrsc.orggoogle.com. The first commercial process for acrolein production, developed by Degussa in 1942, was based on this gas-phase reaction google.combaikowski.com. The reaction is typically carried out at elevated temperatures, in the range of 270°C to 330°C, over a catalyst google.com. A common catalyst for this process is coarsely porous silica (B1680970) gel promoted with sodium silicate (B1173343) google.com.

This process involves the vaporization of acetaldehyde and formaldehyde, which are then passed through a reactor containing the catalyst google.com. The resulting gas mixture, containing acrolein, unreacted aldehydes, and water, is then cooled and subjected to rectification to isolate the acrolein product google.com.

The reaction between two different aldehydes, such as formaldehyde and acetaldehyde, is known as a crossed or mixed aldol condensation youtube.com. The mechanism of aldol condensation involves the formation of a carbanion (enolate) from the aldehyde that has an alpha-hydrogen (in this case, acetaldehyde) through the action of a base. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the other aldehyde (formaldehyde) doubtnut.com. The resulting alkoxide ion is then protonated to form an aldol, which in this case is 3-hydroxypropanal (B37111) youtube.com. Subsequent dehydration of the aldol upon heating yields the α,β-unsaturated aldehyde, acrolein doubtnut.com.

The mechanism can be summarized in the following steps:

Enolate Formation: A base removes an α-hydrogen from acetaldehyde to form an enolate ion.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of formaldehyde.

Protonation: The resulting alkoxide intermediate is protonated to form 3-hydroxypropanal.

Dehydration: The 3-hydroxypropanal is dehydrated to form acrolein.

The catalytic activity in the vapor-phase condensation of formaldehyde and acetaldehyde is dependent on the balance between the acidic and basic properties of the catalyst researchgate.net. The coexistence of both acidic and basic sites on the catalyst surface is thought to be optimal for maximizing acrolein production mdpi.com.

Oxidative Coupling of Bio-Alcohols (e.g., Methanol (B129727) and Ethanol)

A more recent and potentially more sustainable route to acrolein is the oxidative coupling of bio-alcohols, specifically methanol and ethanol (B145695) mdpi.comdntb.gov.uabaikowski.com. This process combines the partial oxidation of the alcohols to their corresponding aldehydes (formaldehyde from methanol and acetaldehyde from ethanol) with a subsequent aldol condensation to form acrolein, all ideally within a single reactor baikowski.comnih.gov. This one-step process is advantageous as it can utilize renewable feedstocks; ethanol can be produced via fermentation, and methanol can be derived from syngas produced from waste gasification rsc.orgbaikowski.com.

The reactions involved are:

Oxidation: CH₃OH + C₂H₅OH + O₂ → HCHO + CH₃CHO + 2H₂O

Aldol Condensation: HCHO + CH₃CHO → CH₂=CHCHO + H₂O

The catalysts for this process are typically bifunctional, possessing both redox sites for the oxidation of the alcohols and acid/base sites to facilitate the aldol condensation mdpi.comdntb.gov.ua. Iron-molybdate based catalysts, which are effective for methanol oxidation to formaldehyde, have been investigated for this process as they can also oxidize ethanol to acetaldehyde mdpi.combaikowski.com. The cooperation between acidic and basic sites on the catalyst is crucial for the aldolization step rsc.orgnih.gov. Studies have shown that perovskite catalysts can also be effective, with acrolein selectivity reaching up to 62% under certain conditions rsc.orgnih.gov.

Table 2: Comparison of Acrolein Production Routes

Production RouteFeedstocksKey ProcessCatalyst Examples
Propylene OxidationPropylene, OxygenDirect OxidationBismuth-iron-molybdate
Aldol CondensationAcetaldehyde, FormaldehydeGas-phase CondensationSilica gel with sodium silicate
Oxidative Coupling of AlcoholsMethanol, Ethanol, OxygenOxidation followed by Aldol CondensationIron-molybdate, Perovskites (e.g., BaSrMnO₃)

Glycerol Dehydration in Industrial Contexts

The significant increase in biodiesel production has led to a surplus of crude glycerol, its primary byproduct. nih.gov This has spurred research into valorizing glycerol, with its catalytic dehydration to prop-2-enal (acrolein) emerging as one of the most promising routes. nih.govrsc.org This process provides a renewable pathway to a valuable chemical intermediate, traditionally derived from petrochemicals. neliti.compolymtl.ca

The reaction is typically carried out in the gas phase over solid acid catalysts. polymtl.ca The generally accepted mechanism involves two consecutive dehydration steps catalyzed by Brønsted acid sites on the catalyst surface. mdpi.comacs.org First, the secondary hydroxyl group of glycerol is protonated, followed by the elimination of a water molecule to form an enol intermediate. This intermediate quickly isomerizes to 3-hydroxypropanal, which is unstable and undergoes a second, rapid dehydration to yield acrolein. acs.org

A variety of solid acid catalysts have been investigated for this process, broadly classified into three groups: zeolites, supported heteropolyacids, and mixed metal oxides. acs.orgfrontiersin.org Zeolites, such as ZSM-5, are effective due to their pore structure and acidic properties. acs.org Heteropolyacids, like phosphotungstic acid supported on silica, have shown high initial performance with acrolein yields sometimes exceeding 90%. frontiersin.org Metal oxides and phosphates, including iron phosphates (FePO₄), have also demonstrated high yields in liquid-phase dehydration. neliti.com

A major challenge in the industrial application of this technology is the rapid deactivation of catalysts due to the formation of coke on their surface. rsc.org Research efforts are focused on developing catalysts with improved stability and regeneration processes, such as co-feeding oxygen to burn off coke deposits, to extend catalyst lifetime. rsc.orgfrontiersin.org

Table 1: Performance of Various Catalysts in Glycerol Dehydration to Acrolein
CatalystReaction PhaseTemperature (°C)Glycerol Conversion (%)Acrolein Yield/Selectivity (%)
ZSM-5 ZeoliteGas330>90 (initial)~65 (selectivity) acs.org
Mordenite Zeolite (Si/Al = 18)LiquidN/AN/A91.8 (yield) acs.org
20 wt.% H₃PW₁₂O₄₀ on SilicaGas275Variable>90 (initial yield) frontiersin.org
FePO₄ (Catalyst C)Liquid260N/A91 (yield) neliti.com
Silicotungstic AcidN/A260-320N/A79 (yield) acs.org

Olefin Oxidation Pathways

The oxidation of olefins is a cornerstone of the modern chemical industry for the production of aldehydes, particularly the conversion of propylene to prop-2-enal (acrolein).

Propylene to Prop-2-enal (Acrolein)

The dominant industrial method for producing acrolein is the vapor-phase catalytic oxidation of propylene. google.comlehigh.edu In this continuous process, a feed stream containing propylene, an oxygen source (typically air), and steam is passed over a solid-phase catalyst at high temperatures. google.comwvu.edu The steam acts as a diluent and helps to dissipate heat from the exothermic reaction.

The catalysts employed are typically complex mixed metal oxides, with bismuth-molybdate-based formulations being the most common and extensively studied. lehigh.eduaiche.orgmdpi.com These catalysts often contain promoters such as iron, cobalt, nickel, and potassium to optimize activity and selectivity. mdpi.comgoogle.com The reaction is widely understood to proceed via the Mars-van Krevelen mechanism. aiche.org In this mechanism, propylene reacts with lattice oxygen from the metal oxide catalyst to form acrolein and water, leaving the catalyst in a reduced state. The gas-phase oxygen then re-oxidizes the catalyst, replenishing the lattice oxygen and completing the catalytic cycle. aiche.org This process allows for high conversion of propylene, often exceeding 98%, with acrolein selectivity greater than 90%. google.com

Formaldehyde from Olefins

While the oxidation of propylene to acrolein is a direct and highly optimized olefin oxidation pathway, the industrial production of formaldehyde does not typically start from an olefin. The largest-scale route to formaldehyde involves the oxidation of methanol. wikipedia.org However, aldehydes can be formed from the oxidation of various hydrocarbons. wikipedia.org In processes related to glycerol dehydration, formaldehyde can be formed as a byproduct through the decomposition of the 3-hydroxypropanal intermediate via a reversed aldol condensation reaction. researchgate.net Direct oxidation of the simplest olefin, ethylene, is industrially used to produce acetaldehyde via the Wacker process, not formaldehyde. wikipedia.org Therefore, while olefin oxidation is a valid general pathway for aldehydes, it is not the primary industrial route for formaldehyde.

Table 2: Typical Industrial Conditions for Propylene Oxidation to Acrolein
ParameterTypical Value/Range
ReactantsPropylene, Air, Steam google.comwvu.edu
Catalyst TypeMixed Metal Oxide (e.g., Mo-Bi-Fe-Co based) aiche.orggoogle.com
Temperature300 - 420 °C google.com
Pressure0.1 - 0.5 MPa (Absolute) google.com
Propylene Conversion>98% google.com
Acrolein Selectivity/Yield>94% (yield) google.com

Compound Names Mentioned

Common NameSystematic Name
FormaldehydeMethanal
Prop-2-enalAcrolein
GlycerolPropane-1,2,3-triol
PropylenePropene
AcetaldehydeEthanal
3-hydroxypropanal3-hydroxypropanal
MethanolMethanol
EthyleneEthene
Phosphotungstic acidTungstophosphoric acid
Iron PhosphateIron(III) phosphate
Bismuth MolybdateBismuth Molybdate
OxygenDioxygen
WaterWater
CokeCarbon

Chemical Reactivity and Transformation of Formaldehyde and Prop 2 Enal Systems

Condensation and Polymerization Reactions

Condensation and polymerization reactions are fundamental to the chemical transformation of formaldehyde (B43269) and prop-2-enal, leading to the formation of larger, more complex molecules. These reactions are often catalyzed by acids or bases and are crucial in various industrial syntheses.

Self-Aldolization and Cross-Aldolization

The aldol (B89426) reaction is a key carbon-carbon bond-forming reaction for aldehydes and ketones. It involves the nucleophilic addition of an enolate ion to a carbonyl group.

Self-Aldolization:

Formaldehyde, lacking an alpha-hydrogen, cannot form an enolate and therefore cannot undergo a direct self-aldol condensation in the typical sense. study.comquora.com However, under certain conditions, such as in the formose reaction, it can undergo a series of self-condensations to form glycolaldehyde (B1209225) and other sugars. researchgate.net

Prop-2-enal (acrolein) possesses alpha-hydrogens and can undergo self-aldol condensation. However, the reactivity of the conjugated system often leads to more complex reactions, including Michael additions and subsequent polymerizations. The self-condensation of similar aldehydes, like propanal, has been studied and shown to yield products such as 2-methyl-2-pentenal. researchgate.net

Cross-Aldolization:

Cross-aldol reactions between two different aldehydes are possible and are of significant synthetic utility, particularly when one of the aldehydes, like formaldehyde, cannot form an enolate. masterorganicchemistry.com In a reaction between formaldehyde and an enolizable aldehyde like prop-2-enal (or its saturated analog, propanal), formaldehyde acts exclusively as the electrophile. masterorganicchemistry.com

The reaction between formaldehyde and acetaldehyde (B116499), a similar enolizable aldehyde, can produce 3-hydroxypropanal (B37111). youtube.com This reaction is a classic example of a crossed-aldol condensation where one partner lacks alpha-hydrogens. quora.comncert.nic.inchemistrysteps.com To favor the cross-product and minimize the self-condensation of the enolizable aldehyde, the reaction is typically carried out by slowly adding the enolizable aldehyde to a mixture of formaldehyde and the base catalyst. chemistrysteps.com This strategy keeps the concentration of the enolate low, thereby reducing the likelihood of self-condensation. chemistrysteps.comquora.com

The reaction between formaldehyde and propionaldehyde (B47417) has been investigated as a route to methacrolein (B123484). bohrium.com The kinetics of the acid-catalyzed aldol condensation of aliphatic aldehydes generally show a second-order dependence on the aldehyde concentration, indicating that the rate-limiting step is the reaction between the enol and a protonated aldehyde. oberlin.edu

Table 1: Examples of Aldol Condensation Reactions

Reactant 1 Reactant 2 Catalyst Major Product(s)
Formaldehyde Acetaldehyde Dilute NaOH 3-hydroxypropanal
Propanal Propanal Anion-exchange resin 2-methyl-2-pentenal, 3-hydroxy-2-methylpentanal
Formaldehyde Propionaldehyde Acid-base bifunctional catalyst Methacrolein

Polymerization Pathways of Acrolein and Derivatives

Prop-2-enal (acrolein) is known for its propensity to polymerize. This can occur through either the vinyl group or the carbonyl group, or both, leading to a variety of polymer structures. The polymerization can be initiated by light, heat, or various catalysts. The presence of the conjugated double bond and the aldehyde group makes acrolein a versatile monomer.

The polymerization can proceed via different mechanisms, including free-radical, anionic, and cationic pathways. The structure of the resulting polymer depends on the polymerization conditions. For instance, radical polymerization often leads to polymers with a polyvinyl structure, where the polymerization has occurred through the carbon-carbon double bond. Anionic polymerization can lead to polymers with repeating units derived from addition to the carbonyl group or 1,4-addition across the conjugated system.

Formation of Adducts (e.g., with urea (B33335), hydrazine (B178648), bisulfite)

Formaldehyde and prop-2-enal readily react with a variety of nucleophiles to form stable adducts. These reactions are often reversible.

Urea: Formaldehyde reacts with urea to form urea-formaldehyde resins. The initial reaction involves the addition of urea to the carbonyl group of formaldehyde to form methylolureas. Subsequent condensation reactions lead to the formation of a cross-linked polymer network.

Hydrazine: Hydrazine and its derivatives react with aldehydes and ketones to form hydrazones. For example, formaldehyde reacts with hydrazine to form formaldehyde hydrazone. These reactions are important in both synthesis and analytical chemistry.

Bisulfite: Aldehydes, including formaldehyde and prop-2-enal, form crystalline addition products with sodium bisulfite. This reaction is often used for the purification of aldehydes. The bisulfite ion acts as a nucleophile and attacks the carbonyl carbon. The reaction is reversible, and the aldehyde can be regenerated by treating the adduct with acid or base.

Oxidation and Reduction Processes

The aldehyde functional group in both formaldehyde and prop-2-enal is susceptible to both oxidation and reduction. In prop-2-enal, the carbon-carbon double bond can also be reduced.

Oxidation of Aldehyde Groups

The aldehyde group is easily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate, chromic acid, and Tollens' reagent.

Formaldehyde: Oxidation of formaldehyde yields formic acid. Further oxidation can lead to carbon dioxide and water.

Prop-2-enal: Oxidation of prop-2-enal primarily at the aldehyde group yields acrylic acid (prop-2-enoic acid). This is a commercially important reaction. The double bond can also be susceptible to oxidation, especially with stronger oxidizing agents, which can lead to cleavage of the molecule.

Reduction of Carbonyl and Vinyl Groups

The carbonyl group of aldehydes can be reduced to a primary alcohol, and the carbon-carbon double bond of α,β-unsaturated aldehydes can be reduced to a single bond.

Formaldehyde: Reduction of formaldehyde yields methanol (B129727). Common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), as well as catalytic hydrogenation.

Prop-2-enal: The reduction of prop-2-enal can be more complex due to the presence of two reducible functional groups.

Selective Reduction of the Carbonyl Group: Using specific reagents like sodium borohydride, the carbonyl group can be selectively reduced to an alcohol, yielding prop-2-en-1-ol (allyl alcohol).

Selective Reduction of the Vinyl Group: Catalytic hydrogenation using certain catalysts (e.g., Wilkinson's catalyst) can selectively reduce the carbon-carbon double bond, yielding propanal.

Complete Reduction: Stronger reducing agents or more vigorous catalytic hydrogenation conditions will reduce both the carbonyl group and the double bond to yield propan-1-ol.

Table 2: Summary of Oxidation and Reduction Products

Compound Reaction Reagent/Condition Major Product
Formaldehyde Oxidation KMnO4, H+ Formic acid
Formaldehyde Reduction NaBH4 Methanol
Prop-2-enal Oxidation Tollens' Reagent Acrylic acid
Prop-2-enal Reduction (Carbonyl) NaBH4 Prop-2-en-1-ol
Prop-2-enal Reduction (Vinyl) H2, Wilkinson's catalyst Propanal
Prop-2-enal Reduction (Complete) H2, Pd/C Propan-1-ol

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental class of reactions for aldehydes such as formaldehyde and prop-2-enal (acrolein). The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. This section explores the nucleophilic addition reactions of these aldehydes with specific organic substrates and delves into the synthetically important Mannich reaction.

Reactions with Select Organic Substrates (e.g., L-ascorbic acid)

L-ascorbic acid (Vitamin C) can participate in a nucleophilic addition reaction with formaldehyde under biological conditions. bme.hubme.hu This reaction is of interest due to the potential for formaldehyde, a toxic compound, to be scavenged in biological systems.

The reaction involves the 'ene diol' group at the C2 and C3 positions of the L-ascorbic acid lactone ring, which acts as the nucleophile. bme.hu At neutral or physiological pH, L-ascorbic acid exists as the ascorbate (B8700270) anion, which is a resonance-stabilized enolate, enhancing its nucleophilicity. nih.govwikipedia.org The nucleophilic attack occurs at the electrophilic carbonyl carbon of formaldehyde.

Experimental studies have demonstrated this reaction in aqueous solutions under conditions mimicking biological environments. bme.hu UV spectroscopic analysis shows a rapid disappearance of the characteristic absorption peak of the C2=C3 double bond of L-ascorbic acid at 265 nm during the reaction, indicating that the double bond is broken. bme.hu Further evidence from 13C NMR studies confirms the formation of a new C-C single bond at the C2 position of the ascorbic acid ring. bme.hu

Quantum chemical calculations support a mechanism where the ionized form of L-ascorbic acid, with a strong negative charge on the C2 atom, interacts with formaldehyde. bme.hu The coulombic attraction between the electron-rich C2 of ascorbate and the electron-deficient carbon of formaldehyde facilitates the formation of the new carbon-carbon bond. bme.hu

ParameterValue/ObservationSource
ReactantsL-ascorbic acid, Formaldehyde bme.hu
NucleophileL-ascorbic acid (enolate form) nih.gov
ElectrophileFormaldehyde bme.hu
Reaction Site on L-ascorbic acidC2=C3 double bond bme.hu
pH Range4 to 8 bme.hu
Spectroscopic EvidenceDisappearance of 265 nm UV absorption bme.hu
Structural EvidenceFormation of a new C-C bond at C2 bme.hu

The degradation of L-ascorbic acid itself is influenced by factors such as temperature and pH, following first-order kinetics. nih.govfrontiersin.org This underlying instability is a crucial consideration in studies involving its reactions.

Mannich Reactions and α-Methylenation

The Mannich reaction is a three-component condensation reaction that involves an enolizable carbonyl compound, a non-enolizable aldehyde like formaldehyde, and a primary or secondary amine. adichemistry.comlibretexts.orgbyjus.comwikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. byjus.comwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation.

The synthesis of methacrolein (an α-methylene derivative of propionaldehyde) from formaldehyde and propionaldehyde (propanal) often proceeds via a Mannich reaction pathway. researchgate.netresearchgate.netjproeng.commdpi.com In this process, the enolizable propionaldehyde reacts with formaldehyde and a secondary amine catalyst.

The mechanism begins with the formation of an iminium ion (also known as an Eschenmoser's salt precursor) from the reaction of the secondary amine with formaldehyde. adichemistry.comlibretexts.orgbyjus.com The enol or enolate of propionaldehyde then acts as a nucleophile, attacking the iminium ion. libretexts.orgwikipedia.org The resulting Mannich base can then undergo elimination to form the α,β-unsaturated aldehyde, methacrolein.

Various secondary amines have been utilized as catalysts for this transformation, with diethylamine (B46881) showing high efficacy. researchgate.netjproeng.com Combinations of a secondary amine and an acid, such as morpholine/acetic acid, have also proven to be effective catalytic systems. researchgate.net The reaction kinetics are often first-order with respect to both formaldehyde and propionaldehyde. researchgate.net

Catalyst SystemPropionaldehyde Conversion (%)Methacrolein Yield (%)Optimal ConditionsSource
Diethylamine-94- researchgate.netjproeng.com
Morpholine/Acetic Acid (1:3 molar ratio)99.889.7pH = 5.30, 50°C researchgate.net
L-proline9794- mdpi.com

The α-methylenation of aldehydes is a specific application of this type of reactivity, where a methylene (B1212753) group (=CH₂) is introduced at the α-position of a carbonyl compound using formaldehyde as the one-carbon source. nih.govresearchgate.netthieme-connect.com This reaction provides a direct route to α,β-unsaturated aldehydes. cardiff.ac.uk Organocatalytic systems, such as pyrrolidine/propionic acid or dipeptides like Pro-β-Ala, have been developed for the mild and efficient α-methylenation of various aldehydes, achieving high yields. thieme-connect.com

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.comyoutube.com This reaction is highly valuable in organic synthesis for its ability to form cyclic structures with good stereochemical control. wikipedia.org When a heteroatom is part of the diene or dienophile, the reaction is known as a hetero-Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgnih.gov

Prop-2-enal (acrolein) is a classic dienophile in normal-demand Diels-Alder reactions due to the electron-withdrawing nature of its carbonyl group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orgresearchgate.net It can react with various electron-rich dienes to form cyclohexene (B86901) derivatives. researchgate.net Acrolein can also participate in Diels-Alder reactions with itself, where one molecule acts as the diene and the other as the dienophile, leading to dimerization. wikipedia.orgwustl.edu

Formaldehyde can act as a dienophile in hetero-Diels-Alder reactions. wustl.edu The carbonyl group of formaldehyde can react with a conjugated diene to form a dihydropyran ring. This type of reaction is guided by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the carbonyl compound. wustl.edu

An example of a reaction involving both formaldehyde and an α,β-unsaturated aldehyde is the reaction of formaldehyde with crotonaldehyde. This reaction can lead to the formation of an α-methylenated product, which can then undergo a self-Diels-Alder reaction to yield a cycloadduct. acs.org

DieneDienophileProduct TypeNotesSource
AcroleinAcroleinDihydropyran derivativeDimerization reaction wikipedia.orgwustl.edu
Conjugated DieneFormaldehydeDihydropyran derivativeHetero-Diels-Alder reaction wustl.edu
α-Methylenated Crotonaldehydeα-Methylenated CrotonaldehydeCyclohexene derivativeSelf-Diels-Alder reaction acs.org

Reversed Aldol Condensation (Retro-Aldol)

The retro-aldol reaction is the reverse of the aldol condensation, where a β-hydroxy aldehyde or ketone is cleaved into two smaller carbonyl compounds. masterorganicchemistry.comucla.edukhanacademy.orgyoutube.comcoconote.app This reaction is typically favored under basic or acidic conditions and can be an important pathway in both synthetic and biological systems. ucla.edu

The aldol addition product of formaldehyde and another enolizable aldehyde is a β-hydroxy aldehyde. For instance, the reaction of formaldehyde and acetaldehyde can form 3-hydroxypropanal. This adduct can undergo a retro-aldol reaction to regenerate formaldehyde and acetaldehyde. researchgate.net This reversibility is a key characteristic of aldol reactions. youtube.com

In the context of glycerol (B35011) dehydration to produce acrolein, 3-hydroxypropanal is an intermediate. The retro-aldol decomposition of this intermediate is a competing reaction pathway that leads to the formation of formaldehyde and acetaldehyde as byproducts. researchgate.net

The retro-aldol reaction can also be a key step in tandem reaction sequences. For example, a copper-catalyzed transfer aldol-type reaction has been developed where a β-hydroxy ketone undergoes a retro-aldol reaction to generate a reactive enolate in situ, which then participates in an aldol condensation with another aldehyde. rsc.org This demonstrates the synthetic utility of controlling the equilibrium between the forward and reverse aldol reactions.

β-Hydroxy Aldehyde/KetoneCleavage ProductsConditionsSource
3-HydroxypropanalFormaldehyde + AcetaldehydeAcidic or Basic researchgate.net
Generic β-Hydroxy KetoneKetone + Aldehyde/KetoneAcidic or Basic ucla.edu

Environmental Dynamics and Atmospheric Chemistry of Formaldehyde and Prop 2 Enal

Co-occurrence and Interplay in Environmental Compartments

Formaldehyde (B43269) and prop-2-enal, also known as acrolein, are frequently detected together in various environmental settings. nih.gov Their co-occurrence is largely due to common formation pathways and emission sources. Both compounds are products of incomplete combustion of organic materials, including fossil fuels, biomass, and plastics. rsc.org Consequently, they are prevalent in urban air, industrial emissions, vehicle exhaust, and tobacco smoke. acs.org

Indoors, concentrations of formaldehyde and prop-2-enal can be significantly higher than outdoors. This is attributed to numerous indoor sources and lower air exchange rates. acs.org Building materials, furniture, consumer products, and combustion activities like cooking and smoking are major emitters of these aldehydes. rsc.orgacs.org For instance, one synthesis route for acrolein is the aldol (B89426) condensation of formaldehyde and acetaldehyde (B116499), highlighting a direct chemical link between them. rsc.org

The interplay between these two aldehydes in the environment is complex. While they share common sources, their atmospheric lifetimes and reaction pathways can differ, leading to varying concentration ratios depending on the specific environmental conditions. Their combined presence can also lead to interactive effects on atmospheric chemistry and toxicology that may not be apparent from studying each compound in isolation. nih.gov Monitoring data from various environments consistently shows the coexistence of these aldehydes, underscoring the importance of considering their combined environmental dynamics.

Table 1: Common Sources of Formaldehyde and Prop-2-enal Co-occurrence


Source CategorySpecific ExamplesRelevant Compounds Emitted
Combustion ProcessesVehicle exhaust, biomass burning, industrial furnaces, tobacco smokeFormaldehyde, Prop-2-enal, Acetaldehyde
Industrial EmissionsChemical manufacturing, resin production, textile millsFormaldehyde, Prop-2-enal
Indoor SourcesPressed-wood products (particleboard, plywood), paints, adhesives, cooking, smokingFormaldehyde, Prop-2-enal
Atmospheric FormationPhotochemical oxidation of hydrocarbons (e.g., terpenes, isoprene)Formaldehyde, Prop-2-enal (as secondary products)

Atmospheric Removal Mechanisms

The persistence of formaldehyde and prop-2-enal in the atmosphere is limited by several chemical and physical removal processes. These mechanisms are crucial in determining the atmospheric lifetime and concentration of these compounds.

The primary chemical sinks for formaldehyde and prop-2-enal in the troposphere are reactions with highly reactive radical species.

Hydroxyl Radical (OH): During the daytime, the reaction with the hydroxyl radical is the dominant removal pathway for both aldehydes. copernicus.org The OH radical abstracts a hydrogen atom from the aldehyde, initiating a series of oxidation reactions. scielo.org.mx The rate constant for the reaction between formaldehyde and the OH radical is relatively independent of temperature in the atmospherically relevant range. scielo.org.mx

Ozone (O₃): While the reaction of formaldehyde with ozone is slow, prop-2-enal, being an unsaturated aldehyde, reacts more readily with ozone via ozonolysis. This reaction involves the addition of ozone to the carbon-carbon double bond, leading to the formation of a primary ozonide that quickly decomposes. copernicus.org

Nitrate Radical (NO₃): During the nighttime, in the absence of sunlight, the nitrate radical becomes a significant oxidant. copernicus.org The reactions of NO₃ with aldehydes are an important nocturnal removal mechanism. For prop-2-enal, the reaction with the nitrate radical is particularly efficient due to its alkene functional group. nih.gov

Table 2: Atmospheric Reaction Rate Constants


CompoundReactantRate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K
FormaldehydeOH Radical~9.4 x 10⁻¹²
FormaldehydeNO₃ Radical~5.6 x 10⁻¹⁶
Prop-2-enal (Acrolein)OH Radical~2.0 x 10⁻¹¹
Prop-2-enal (Acrolein)O₃~1.1 x 10⁻¹⁸
Prop-2-enal (Acrolein)NO₃ Radical~3.7 x 10⁻¹⁴

Photodegradation, or photolysis, is a significant atmospheric removal process for aldehydes, initiated by the absorption of solar radiation. Formaldehyde has two main photolysis pathways that occur at wavelengths available in the troposphere (<290 nm):

Radical Pathway: HCHO + hν → H• + HCO•

Molecular Pathway: HCHO + hν → H₂ + CO

The radical pathway is particularly important as it produces hydrogen (H•) and formyl (HCO•) radicals, which contribute to subsequent atmospheric chemistry, including ozone formation. nih.gov The relative importance of these pathways, known as the quantum yield, is wavelength-dependent. nih.gov Prop-2-enal also undergoes photolysis, although its absorption spectrum and quantum yields differ from those of formaldehyde.

The atmospheric oxidation of formaldehyde and prop-2-enal contributes significantly to the formation of secondary pollutants, which have implications for air quality and climate.

Ozone (O₃): The radicals produced from the reaction of these aldehydes with OH and through photolysis participate in catalytic cycles that produce ground-level ozone, a key component of photochemical smog. d-nb.info The oxidation of the formyl radical (HCO), for instance, leads to the formation of the hydroperoxyl radical (HO₂), which then reacts with nitric oxide (NO) to produce nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ yields an oxygen atom that combines with molecular oxygen to form ozone.

Secondary Organic Aerosol (SOA): Both formaldehyde and prop-2-enal are precursors to Secondary Organic Aerosol (SOA), which comprises a significant fraction of atmospheric particulate matter. copernicus.orgau.dk The oxidation products of these aldehydes can have lower volatility, allowing them to condense onto existing particles or form new particles. nih.gov Heterogeneous reactions on the surface of existing aerosol particles can also contribute to SOA formation from these aldehydes. nih.gov

Fate in Aqueous and Terrestrial Environments

While their atmospheric chemistry is a primary focus, the behavior of formaldehyde and prop-2-enal in water and soil is also environmentally significant.

Volatilization is a key process governing the transfer of formaldehyde and prop-2-enal from terrestrial and aqueous environments back into the atmosphere. researchgate.net This process is influenced by the compounds' physical and chemical properties, as well as environmental conditions like temperature and air/water movement.

The tendency of a chemical to partition between air and water is described by its Henry's Law constant (H). chemeurope.comlibretexts.org A higher Henry's Law constant indicates a greater tendency to volatilize from water. Formaldehyde is highly soluble in water due to its rapid hydration to form methanediol (CH₂(OH)₂), which results in a relatively low intrinsic Henry's Law constant. researchgate.netnih.gov However, the effective Henry's Law constant, which accounts for this hydration, is significantly higher, indicating a potential for volatilization. researchgate.net Prop-2-enal is also water-soluble but has a higher vapor pressure than formaldehyde, suggesting a significant potential for volatilization from both water and moist soil surfaces. The rate of volatilization from soil is complex, depending on soil type, moisture content, organic matter, and the depth of the contaminant. documentsdelivered.comepa.gov

Table 3: Physical Properties Related to Volatilization


CompoundPropertyValue
FormaldehydeMolecular Weight30.03 g/mol
FormaldehydeBoiling Point-19 °C
FormaldehydeHenry's Law Constant (Dimensionless, at 23-25°C)8.33 x 10⁻⁶ to 1.12 x 10⁻⁴ rsc.org
Prop-2-enalMolecular Weight56.06 g/mol
Prop-2-enalBoiling Point52.7 °C
Prop-2-enalHenry's Law Constant (Pa m³/mol, at 298 K)~0.12

Abiotic and Biotic Degradation Pathways

The environmental persistence and fate of formaldehyde and prop-2-enal are largely dictated by various degradation processes. These pathways, both abiotic and biotic, determine the transformation and removal of these compounds from different environmental compartments.

Formaldehyde:

In the atmosphere, the primary abiotic degradation pathway for formaldehyde is photolysis (both direct and indirect) and reaction with hydroxyl radicals (•OH). d-nb.info Direct photolysis involves the absorption of solar radiation, leading to the breakdown of the molecule into hydrogen and carbon monoxide, or into a hydrogen radical and a formyl radical (HCO). The reaction with •OH radicals is a significant removal mechanism, contributing to the formation of hydroperoxyl radicals (HO₂) and carbon monoxide. d-nb.info In aqueous environments, formaldehyde rapidly hydrates to form methylene (B1212753) glycol, which can be further oxidized. d-nb.info

Biotic degradation of formaldehyde is a well-documented process carried out by a wide range of microorganisms, including bacteria, yeast, and fungi, as well as plants. asm.orgnih.gov Methylotrophic microorganisms can utilize formaldehyde as a sole source of carbon and energy. nih.gov Key metabolic routes include:

Dehydrogenase-mediated pathways: Formaldehyde is sequentially oxidized to formate and then to carbon dioxide by formaldehyde dehydrogenase and formate dehydrogenase. nih.gov

Cyclic pathways: In some microorganisms, formaldehyde is assimilated through cyclic pathways like the ribulose monophosphate cycle. nih.gov

Tetrahydrofolate (H4F)-dependent pathway: This pathway is found in both plants and microorganisms and involves the condensation of formaldehyde with H4F, leading to its incorporation into central metabolic pathways like the serine cycle. asm.org

Tetrahydromethanopterin (H4MPT)-dependent pathway: This is another key pathway primarily found in microorganisms for formaldehyde assimilation. asm.org

Prop-2-enal (Acrolein):

Prop-2-enal is a reactive compound that is unstable in the environment. cdc.gov Its degradation occurs through both abiotic and biotic mechanisms.

Abiotic degradation in the atmosphere is dominated by its reaction with photochemically generated hydroxyl radicals, with an estimated half-life of 15-20 hours. cdc.gov This reaction yields products such as formaldehyde, carbon monoxide, and glycolaldehyde (B1209225). cdc.gov In the presence of nitrogen oxides, peroxynitrate and nitric acid can also be formed. cdc.gov In aqueous environments, acrolein can undergo reversible hydration to form β-hydroxypropionaldehyde, which is more amenable to biodegradation. cdc.gov At higher pH, this base-catalyzed hydration can be rapid. nih.gov Reductive transformation by elemental iron has also been observed, where acrolein is reduced at the C=C double bond to form propionaldehyde (B47417). nih.gov

Biotic degradation of prop-2-enal is a crucial detoxification pathway. The primary metabolic route involves conjugation with glutathione (GSH). asm.orgnih.gov This reaction, which can occur enzymatically, is followed by the cleavage of amino acids and subsequent acetylation to form mercapturic acid metabolites, which are then excreted. nih.gov In some cases, the aldehyde group may be oxidized or reduced before or after GSH conjugation. researchgate.net Epoxidation of the double bond to form glycidaldehyde, which is then conjugated with GSH or hydrolyzed to glyceraldehyde, represents another metabolic pathway. nih.gov Gut microbiota can also produce acrolein from glycerol (B35011) metabolism, where it is subsequently metabolized and detoxified. asm.org

Sorption and Binding to Environmental Matrices

The transport and bioavailability of formaldehyde and prop-2-enal in the environment are significantly influenced by their interaction with solid matrices such as soil, sediment, and atmospheric particulates.

Formaldehyde:

Formaldehyde's interaction with environmental matrices is complex, involving reversible adsorption/desorption and chemical reactions. Its high water solubility suggests low sorption to organic carbon in soil and sediment; however, its reactivity leads to significant interactions. Studies on soil surfaces have shown that uptake is governed by an equilibrium between adsorption/desorption and reactions of the adsorbed formaldehyde on the surface. cdc.gov

The process is highly dependent on the water content of the matrix. At low relative humidity, formaldehyde competes with water for adsorption sites on soil minerals. cdc.gov As humidity increases and surface water monolayers form, formaldehyde can sorb onto this water layer, potentially leading to hydration and oligomerization. cdc.gov Adsorption also occurs on various indoor materials, such as gypsum wallboard, which can act as a temporary sink and a secondary source through subsequent desorption. researchgate.net Activated carbon has been extensively studied as a sorbent for formaldehyde, with its high surface area providing significant adsorption capacity. epa.gov

MatrixSorption/Binding MechanismKey Influencing FactorsReference
SoilAdsorption/desorption equilibrium, chemical reactions (hydration, oligomerization)Relative humidity, water content, surface reactive sites cdc.gov
Gypsum WallboardReversible sorption and desorptionVapor concentration, temperature researchgate.net
Activated CarbonPhysical adsorption, chemisorption (on modified surfaces)Surface area, pore structure, surface functional groups, humidity epa.gov

Prop-2-enal (Acrolein):

Prop-2-enal is expected to be mobile in soil, but this mobility is limited by several removal processes, including irreversible binding to soil components. cdc.gov Due to its electrophilic nature, acrolein can react readily with nucleophilic functional groups (e.g., thiol, amino groups) present in soil organic matter and clay minerals, leading to strong, potentially covalent binding (chemisorption). This process can significantly reduce its transport in soil and groundwater. nih.gov

MatrixSorption/Binding MechanismKey Influencing FactorsReference
Soil/SedimentIrreversible binding, chemisorption to organic matter and mineralsOrganic matter content, clay content, presence of nucleophilic sites cdc.gov
Dissolved/Suspended OrganicsBinding and chemical reactionConcentration of organic matter, nature of functional groups cdc.gov
Elemental IronChemisorption followed by chemical reductionSurface area of iron, pH nih.gov

Modeling of Atmospheric Concentrations and Chemical Transformations

Chemical transport models (CTMs) are essential tools for understanding the complex atmospheric dynamics of formaldehyde and prop-2-enal. These models integrate data on emissions, meteorology, and chemical reactions to simulate the concentrations and transformations of these pollutants over various spatial and temporal scales.

Formaldehyde:

Modeling atmospheric formaldehyde is particularly challenging because it is both a primary pollutant emitted directly from sources and a major secondary pollutant formed from the oxidation of numerous volatile organic compounds (VOCs). Models like the Community Multiscale Air Quality (CMAQ) modeling system are widely used to simulate formaldehyde concentrations. epa.govepa.gov These models incorporate detailed chemical mechanisms, such as SAPRC (Statewide Air Pollution Research Center) mechanisms, which include hundreds of reactions relevant to formaldehyde formation and loss. researchgate.net

Modeling studies have been crucial in identifying the most significant precursors to secondary formaldehyde formation. In summer, isoprene from biogenic sources is often the dominant precursor, contributing 20-60% of total production in some areas. epa.gov In winter, alkenes from anthropogenic sources like mobile emissions become more prominent. epa.gov Adjoint sensitivity analysis within CTMs helps to pinpoint the specific emission sources and chemical reactions that have the most influence on formaldehyde concentrations in a given region, aiding in the development of effective control strategies. epa.gov

Prop-2-enal (Acrolein):

Atmospheric modeling is also used to predict the concentration and distribution of prop-2-enal, which is recognized as a significant hazardous air pollutant (HAP). epa.govepa.gov The CMAQ model is capable of simulating gas-phase HAPs, including prop-2-enal. epa.gov These simulations can differentiate between concentrations resulting from direct emissions and those from secondary photochemical production. epa.gov

The primary atmospheric source of secondary prop-2-enal is the photooxidation of other hydrocarbons, particularly 1,3-butadiene. cdc.govepa.gov The dominant atmospheric sink is its reaction with the hydroxyl radical (•OH), which models incorporate to estimate its atmospheric lifetime (approximately 17 hours). ca.gov The products of this atmospheric degradation, including formaldehyde and glyoxal (B1671930), are also tracked within these chemical mechanisms. cdc.govca.gov Modeling assessments, such as the EPA's Air Toxics Screening Assessment (AirToxScreen), use CTMs like CMAQ to estimate ambient concentrations where monitoring data is unavailable and to identify it as a key driver of health risks. epa.gov The development of more comprehensive chemical mechanisms, such as the Community Regional Atmospheric Chemistry Multiphase Mechanism (CRACMM), aims to better couple the chemistry of criteria pollutants with HAPs like formaldehyde and acrolein. d-nb.info

Theoretical and Computational Studies on Formaldehyde Prop 2 Enal Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations provide fundamental information about molecular geometries, interaction energies, and the characteristics of potential energy surfaces, which are crucial for understanding chemical reactivity and intermolecular associations.

Non-covalent interactions are critical in determining the structure and properties of molecular complexes. In the formaldehyde-prop-2-enal system, several types of these weak interactions, such as tetrel bonds, hydrogen bonds, and n→π* interactions, can coexist and compete.

Tetrel Bonds: A tetrel bond is a non-covalent interaction involving a Group 14 element (like carbon) acting as a Lewis acid. mdpi.comsemanticscholar.org The carbon atom of the carbonyl group in formaldehyde (B43269) can exhibit a region of positive electrostatic potential, known as a π-hole, perpendicular to the molecular plane, allowing it to interact with an electron-rich region of another molecule. mdpi.com Computational and spectroscopic studies on the 3-oxetanone-formaldehyde complex have provided direct evidence for a C⋯O tetrel bond, where the carbonyl carbon of formaldehyde acts as the tetrel donor. rsc.org This interaction coexists with a weak C–H⋯O hydrogen bond, demonstrating the competitive nature of these forces in stabilizing the complex. rsc.org Such interactions are predicted to play a role in the initial association of formaldehyde and prop-2-enal.

Hydrogen Bonds: Hydrogen bonds are among the most important non-covalent interactions. Although formaldehyde and prop-2-enal cannot form strong, classical hydrogen bonds with each other, they can participate in weaker C–H⋯O interactions. Studies on analogous systems, such as the acrolein-methanol complex, reveal the formation of distinct O–H⋯O and C–H⋯O hydrogen bonds that dictate the geometry of the molecular adduct. nih.govmdpi.com Quantum chemical calculations have quantified the relative strengths of these bonds, showing that the O–H⋯O interaction is significantly stronger than the C–H⋯O one. nih.gov These findings provide a model for how formaldehyde and prop-2-enal would interact in the presence of protic solvents or with each other through their respective aldehyde C-H groups.

n→π* Interactions: The interaction between an electron lone pair (n) and an antibonding π-orbital (π) is a crucial stabilizing force in many chemical systems. nih.gov The oxygen atom of a carbonyl group possesses lone pairs that can act as electron donors, while the C=O π orbital can act as an acceptor. Theoretical and rotational spectroscopy studies on complexes like formaldehyde⋯trifluoroacetone and pyridine⋯formaldehyde have unambiguously characterized the geometry and nature of these n→π* interactions. aip.orgacs.org In these adducts, the oxygen lone pair of one molecule donates electron density to the carbonyl carbon of the other, adopting a specific geometry consistent with the Bürgi–Dunitz trajectory. nih.govaip.org This type of interaction is expected to contribute significantly to the stabilization of formaldehyde-prop-2-enal dimers.

Table 1: Calculated Properties of Non-Covalent Interactions in Formaldehyde-Containing Complexes
ComplexInteraction TypeInteraction Distance (Å)Binding Energy (kJ mol⁻¹)Computational MethodReference
3-Oxetanone⋯FormaldehydeTetrel Bond (C⋯O)2.899-B3LYP-D3(BJ)/aug-cc-pVTZ rsc.org
3-Oxetanone⋯FormaldehydeHydrogen Bond (C-H⋯O)2.535-B3LYP-D3(BJ)/aug-cc-pVTZ rsc.org
Pyridine⋯Formaldehyden→π* (N⋯C)2.855-B3LYP-D3(BJ)/aug-cc-pVTZ acs.org
Formaldehyde⋯Methanol (B129727)Hydrogen Bond (O-H⋯O)2.097-- nih.gov
Acrolein⋯Methanol (Conformer 1)Hydrogen Bond (O-H⋯O)1.91428.8MP2/aug-cc-pVTZ nih.gov
Acrolein⋯Methanol (Conformer 1)Hydrogen Bond (C-H⋯O)2.35328.8MP2/aug-cc-pVTZ nih.gov

A potential energy surface (PES) is a mathematical model that represents the energy of a molecular system as a function of its geometry. nih.gov By mapping the PES, computational chemists can identify stable molecules (minima), transition states (saddle points), and the lowest-energy paths connecting them, known as reaction pathways. researchgate.net

For reactions involving formaldehyde and prop-2-enal, PES calculations are essential for understanding reactivity. Global reaction route mapping has been applied to formaldehyde and its analogues to explore all possible equilibrium structures, transition states, and reaction pathways. nih.gov Recent advancements include the use of machine learning to construct highly accurate PES models for studying complex dynamics, such as the photodissociation of formaldehyde. nih.gov For the aldol (B89426) condensation of formaldehyde, quantum chemical calculations have mapped the PES to reveal that the reaction rate can be enhanced by many orders of magnitude when catalyzed by sulfuric acid. nih.gov Similarly, comprehensive theoretical analyses of the atmospheric oxidation of acrolein by hydroxyl radicals have detailed the complex PES, identifying multiple low-energy pathways and potential products, including formaldehyde itself. nih.gov

Molecular Dynamics and Simulation Approaches

While quantum chemical calculations typically focus on static structures and single reaction pathways, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model processes like solvation, conformational changes, and transport phenomena.

MD simulations have been applied to study the behavior of both formaldehyde and acrolein in aqueous environments. These studies reveal how water molecules arrange around the aldehydes to form solvation shells and how these structures are influenced by hydrogen bonding. For acrolein, MD simulations have shown that significant molecular binding occurs between acrolein and water molecules, which can affect its effective diffusivity. For formaldehyde, simulations of the molecule in its ground and excited electronic states have been used to model the dynamics of nonequilibrium solvation and time-resolved fluorescence, showing that the solvent structure relaxes on a femtosecond timescale. Dynamic models that incorporate both thermodynamics and reaction kinetics are also used to predict the behavior of reactive mixtures, such as aqueous formaldehyde solutions, under various conditions. aiche.org

Mechanistic Elucidation of Reactions

Computational chemistry is a cornerstone for elucidating the detailed step-by-step mechanisms of chemical reactions. For formaldehyde and prop-2-enal, key reactions include aldol condensation and oxidation.

Aldol Condensation: The aldol condensation is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com Since formaldehyde lacks α-protons, it can only act as the electrophile in a crossed-aldol reaction with an enolizable partner like prop-2-enal. masterorganicchemistry.com Density Functional Theory (DFT) calculations on analogous systems, such as the condensation of benzaldehyde (B42025) and propanal, have unraveled the catalytic cycle in detail. core.ac.uk These studies calculate the free energy of adsorption for reactants, the energy barriers for key steps like deprotonation to form the enolate intermediate, the C-C bond formation, and subsequent dehydration. core.ac.uk Theoretical studies on the self-condensation of formaldehyde show that the reaction can be catalyzed by acids, which significantly lowers the activation barriers. nih.gov

Oxidation: The oxidation of formaldehyde and prop-2-enal is critical in atmospheric and combustion chemistry. Theoretical studies have provided detailed mechanisms for these processes. The autoxidation of formaldehyde with molecular oxygen has been shown to proceed via a radical chain reaction, with computational models identifying the rate-determining H-atom abstraction step and subsequent formation of peracyl radicals. acs.orgnih.gov For prop-2-enal, its atmospheric oxidation is primarily initiated by the hydroxyl (OH) radical. nih.gov Quantum chemical calculations have mapped the reaction pathways, showing that OH can add to either the double bond or abstract a hydrogen atom from the aldehyde group. nih.govresearchgate.net These studies identify the primary products, such as glyoxal (B1671930) and formaldehyde, and calculate the transition state energies that govern the reaction kinetics. nih.govresearchgate.net

Table 2: Calculated Activation Energies (ΔE‡) for Key Reaction Steps
ReactionKey StepCatalyst/InitiatorΔE‡ (kJ mol⁻¹)Computational MethodReference
Formaldehyde AutoxidationH-atom abstraction by ³O₂None166.5CCSD(T) acs.org
Formaldehyde Aldol CondensationDimerizationH₂SO₄47.7M06-2X/6-311++G(3df,3pd) nih.gov
Benzaldehyde + Propanal Aldol CondensationEnolate Formation (Deprotonation)UiO-66 Catalyst~100DFT core.ac.uk
Acrolein OxidationOH addition to C=COH RadicalBarrierlessG3SX / CBS-QB3 nih.gov

Spectroscopic Analysis of Intermolecular Interactions (Complementary to Theory)

Spectroscopic techniques provide experimental data on molecular structure and dynamics, which serve as crucial benchmarks for theoretical calculations. The synergy between high-resolution spectroscopy and quantum chemistry is particularly powerful for studying weakly bound molecular complexes.

Rotational spectroscopy, especially when combined with supersonic jet expansion, allows for the precise determination of the geometry of molecular complexes in the gas phase, free from solvent effects. This experimental data can be compared directly with geometries optimized by quantum chemical methods. nih.gov This combined approach has been successfully used to:

Unambiguously identify the coexistence of C⋯O tetrel bonds and C–H⋯O hydrogen bonds in the formaldehyde-3-oxetanone complex. rsc.org

Characterize the ring-like structures of the acrolein-methanol complex, which are stabilized by two distinct hydrogen bonds. nih.gov

Provide definitive proof of n→π* interactions in complexes such as pyridine-formaldehyde and formaldehyde-trifluoroacetone, based on the experimentally determined intermolecular distances and angles that match theoretical predictions. aip.orgacs.org

This close agreement between experimental spectroscopic parameters and high-level ab initio calculations validates the theoretical models and provides a detailed, reliable picture of the subtle non-covalent forces that govern the interactions between molecules like formaldehyde and prop-2-enal.

Advanced Analytical Methodologies for Formaldehyde and Prop 2 Enal Research

Sampling and Preconcentration Techniques

Effective sampling and preconcentration are the foundational steps for the reliable analysis of formaldehyde (B43269) and prop-2-enal. The choice of method depends on the sample matrix (e.g., ambient air, indoor air, industrial emissions), expected concentration levels, and the subsequent analytical technique.

Solid sorbent adsorption is a widely used technique for trapping volatile organic compounds (VOCs) like formaldehyde and prop-2-enal from the air. This method involves drawing a known volume of air through a tube packed with a solid adsorbent material. The analytes are adsorbed onto the sorbent surface and can be stored for later analysis. Often, the sorbent is coated with a derivatizing agent that reacts with the target carbonyls to form stable, non-volatile derivatives, which facilitates their retention and subsequent analysis.

XAD-2 with 2-(hydroxymethyl)piperidine (2-HMP) : The Amberlite XAD-2 resin, a hydrophobic polystyrene-divinylbenzene copolymer, is a common adsorbent. epa.ieskcinc.comsigmaaldrich.com When coated with 2-HMP, it effectively traps both formaldehyde and prop-2-enal. osha.govzefon.com The reaction between the aldehydes and 2-HMP forms stable oxazolidine derivatives. osha.gov This method resolves sample stability issues associated with other techniques and allows for the simultaneous determination of both compounds. osha.gov The derivatives are typically desorbed with a solvent like toluene and analyzed by gas chromatography. cdc.gov

Silica (B1680970) Gel with 2,4-dinitrophenylhydrazine (DNPH) : DNPH-coated silica gel cartridges are the most common samplers for formaldehyde and other carbonyl compounds. aaclab.comepa.gov The reaction forms stable 2,4-dinitrophenylhydrazone derivatives. epa.gov These derivatives are then eluted with a solvent, typically acetonitrile, and analyzed, most commonly by HPLC with UV detection. epa.govepa.govhitachi-hightech.com While this is a robust method for formaldehyde, the recovery of prop-2-enal can be less accurate due to the potential for the acrolein-DNPH derivative to exist as tautomers, which can complicate chromatographic analysis. epa.gov Additionally, ozone can negatively interfere by reacting with both DNPH and its hydrazone derivatives, necessitating the use of an ozone scrubber upstream of the cartridge. epa.govacs.org

Chromosorb 102 with N-benzylethanolamine (BEA) : Chromosorb 102, a porous styrene-divinylbenzene copolymer, coated with N-benzylethanolamine (BEA) is another method developed for formaldehyde sampling. Formaldehyde reacts with BEA to form a stable oxazolidine compound, which can then be thermally or solvent desorbed for GC analysis. This specific method was developed by NIOSH for formaldehyde. osha.gov

Interactive Table of Solid Sorbent Adsorption Techniques
Sorbent/ReagentTarget AnalytesDerivative FormedTypical Analytical MethodKey Considerations
XAD-2 with 2-HMPFormaldehyde, Prop-2-enalOxazolidineGCAllows for simultaneous determination; good sample stability. osha.gov
Silica Gel with DNPHFormaldehyde, Prop-2-enal2,4-dinitrophenylhydrazoneHPLC-UVMost common method; potential for prop-2-enal tautomers and ozone interference. epa.govepa.gov
Chromosorb 102 with BEAFormaldehydeOxazolidineGCSpecific NIOSH method for formaldehyde. osha.gov

Impinger-based collection involves bubbling a known volume of air through a specific liquid trapping solution. coresta.org For formaldehyde and other carbonyls, this solution typically contains a derivatizing agent like DNPH in a solvent such as acetonitrile. aaclab.comcoresta.org This method can be preferable to solid sorbent tubes in atmospheres with very high concentrations of analytes or high humidity. aaclab.com The capacity of an impinger is generally larger than that of a sorbent cartridge. aaclab.com After sampling, the solution containing the formed hydrazone derivatives is analyzed, usually by HPLC.

Canister sampling involves collecting whole air samples in specially prepared stainless steel canisters, often with an inert internal surface coating like Silonite™. labrulez.comalsglobal.com The samples are collected by either allowing air to fill the evacuated canister (grab sample) or by using a flow controller for a time-weighted average sample over a longer period. labrulez.comepa.gov This technique collects a wide range of volatile compounds without the use of derivatizing agents. alsglobal.com Analysis is typically performed by withdrawing a sample volume from the canister, concentrating it using a preconcentrator to remove water and carbon dioxide, and then injecting it into a GC/MS system. labrulez.comepa.gov While historically challenging for reactive polar compounds like formaldehyde, advancements in canister coatings and analytical systems have demonstrated superior recovery for prop-2-enal compared to DNPH methods and good stability for formaldehyde. epa.govlabrulez.com

Chromatographic Separation and Detection

Following sampling and preparation, chromatography is employed to separate the target analytes from other compounds in the sample matrix before detection and quantification.

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. The choice of detector is critical for achieving the required sensitivity and selectivity.

Flame Ionization Detector (FID) : The FID is a robust and widely used detector for organic compounds. However, it exhibits a very low response to underivatized formaldehyde due to the lack of C-H bonds. gcms.czshimadzu.com Therefore, when using GC-FID, derivatization is necessary. The DNPH derivatives of formaldehyde can be analyzed by GC-FID. shimadzu.comkosha.or.kr The oxazolidine derivatives formed from the 2-HMP sorbent tube method are also well-suited for GC-FID analysis. cdc.gov

Mass Spectrometry (MS) : When coupled with GC, a mass spectrometer provides high selectivity and sensitivity. GC-MS can identify compounds based on their unique mass spectra and retention times, offering definitive confirmation. labrulez.comdrawellanalytical.com It is the primary analytical technique for canister samples, where analytes are not derivatized. labrulez.comepa.gov GC-MS can also be used to analyze the derivatives formed from sorbent tube sampling, providing an extra layer of confirmation. gcms.cz

Nitrogen-Phosphorus Detector (NPD) : An NPD is highly selective for compounds containing nitrogen or phosphorus. This makes it exceptionally well-suited for analyzing the nitrogen-rich derivatives of formaldehyde and prop-2-enal. For example, the DNPH derivative of formaldehyde can be analyzed with high sensitivity using GC-NPD. kosha.or.krnih.gov Similarly, the oxazolidine derivatives from 2-HMP or BEA methods, which contain nitrogen, can be sensitively detected. osha.govcdc.gov The NPD offers improved sensitivity over the FID for these specific derivatives. cdc.govnih.gov

High-Performance Liquid Chromatography (HPLC) is the most common analytical method for samples collected on DNPH-coated sorbents. epa.gov

HPLC with UV/VIS Detection : The 2,4-dinitrophenylhydrazone derivatives of formaldehyde and prop-2-enal are chromophoric, meaning they absorb light in the ultraviolet-visible (UV/VIS) spectrum. nih.govoup.com This property allows for their sensitive detection using a UV/VIS detector following separation on a reversed-phase HPLC column (e.g., C8 or C18). nih.govoup.com The analysis is typically performed by monitoring the column effluent at a wavelength around 360 nm, which is the absorption maximum for the HCHO-DNPH derivative. hitachi-hightech.comnih.govoup.com This method is robust, widely validated, and forms the basis of many standard regulatory methods like EPA TO-11A. epa.govoup.com

Interactive Table of Chromatographic Separation and Detection Techniques
TechniqueDetectorAnalyte FormTypical ApplicationStrengths
Gas Chromatography (GC)FIDDerivatized (e.g., Oxazolidine, DNPH-derivative)Analysis of sorbent tube samples.Robust, reliable for general organic compounds. drawellanalytical.com
Gas Chromatography (GC)MSUnderivatized or DerivatizedAnalysis of canister samples; confirmation of derivatives.High selectivity and definitive identification. labrulez.comdrawellanalytical.com
Gas Chromatography (GC)NPDDerivatized (Nitrogen-containing)Analysis of DNPH, 2-HMP, or BEA derivatives.High sensitivity and selectivity for nitrogenous derivatives. cdc.govnih.gov
High-Performance Liquid Chromatography (HPLC)UV/VISDerivatized (DNPH-derivative)Primary method for DNPH cartridge samples.Widely validated, robust, basis of standard methods. epa.govnih.gov

Derivatization Strategies for Enhanced Detection

The detection of formaldehyde and prop-2-enal, particularly at low concentrations, is often facilitated by chemical derivatization. This process involves reacting the target aldehydes with a specific reagent to form a more stable, easily detectable derivative. These derivatives typically exhibit enhanced chromatographic properties and stronger responses with common detectors, such as those used in spectroscopy and mass spectrometry.

2,4-Dinitrophenylhydrazine (DNPH) is one of the most widely used derivatization reagents for carbonyl compounds. researchgate.netscioninstruments.comhitachi-hightech.com In an acidic medium, DNPH reacts with formaldehyde and prop-2-enal to form their corresponding 2,4-dinitrophenylhydrazone derivatives. shimadzu.comcdc.govnih.gov These derivatives are stable, possess strong chromophores, and are readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. researchgate.netresearchgate.net The resulting hydrazones have a characteristic yellow-orange color, and their detection is typically performed at wavelengths around 360 nm. hitachi-hightech.com While effective, the use of strong acidic conditions for DNPH derivatization can sometimes lead to side reactions or hydrolysis of other components in a complex matrix, potentially overestimating formaldehyde content. semanticscholar.org

2-(hydroxymethyl)piperidine (2-HMP) is another key reagent, particularly for the simultaneous analysis of formaldehyde and prop-2-enal. osha.gov This reagent reacts with both aldehydes to form stable oxazolidine derivatives. osha.govchemrxiv.org The reaction provides a basis for a common sampling and analytical procedure, where air samples are drawn through tubes containing an adsorbent coated with 2-HMP. osha.govosha.gov The resulting derivatives are then desorbed and typically analyzed by gas chromatography (GC) with a nitrogen-selective detector. osha.govosha.gov This method is advantageous as it resolves sample stability issues associated with underivatized aldehydes. osha.gov

N-benzylethanolamine (BEA) has been utilized for the derivatization of formaldehyde. It reacts with formaldehyde to form a stable oxazolidine compound, which can be collected on an adsorbent and analyzed. osha.gov However, it has been noted that prop-2-enal does not appear to form a suitable reaction product with BEA, making it unsuitable for the simultaneous determination of both compounds. osha.gov

Acetylacetone and 2,4-pentanedione , which are the same compound, are used in a classic method for formaldehyde determination known as the Hantzsch reaction. In the presence of an ammonium (B1175870) ion, one molecule of formaldehyde reacts with two molecules of acetylacetone. glsciences.com This reaction produces a yellow, fluorescent derivative called 3,5-diacetyl-1,4-dihydrolutidine (DDL). glsciences.comlcms.cz The DDL derivative can be quantified using UV-Vis spectrophotometry, typically at a wavelength of around 412-414 nm, or by HPLC with UV-Vis or fluorescence detection. glsciences.comlcms.cznih.gov

Derivatization ReagentTarget Aldehyde(s)Derivative FormedTypical Analytical TechniqueDetection Wavelength/Method
2,4-Dinitrophenylhydrazine (DNPH)Formaldehyde, Prop-2-enal2,4-DinitrophenylhydrazoneHPLC-UV/DAD~360 nm
2-(hydroxymethyl)piperidine (2-HMP)Formaldehyde, Prop-2-enalOxazolidineGC-NPDNitrogen Selective Detector
N-benzylethanolamine (BEA)FormaldehydeOxazolidineGC-
Acetylacetone / 2,4-pentanedioneFormaldehyde3,5-diacetyl-1,4-dihydrolutidine (DDL)HPLC-UV/Fluorescence, Spectrophotometry~412-414 nm (UV), Fluorescence

Spectroscopic Characterization

Spectroscopic methods are fundamental in the identification and quantification of formaldehyde and prop-2-enal. These techniques probe the interaction of electromagnetic radiation with the molecules, providing unique spectral fingerprints based on their rotational, vibrational, and electronic energy levels.

Fourier Transform Microwave Spectroscopy

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique that measures the rotational spectra of molecules in the gas phase. It provides highly accurate rotational constants, which are directly related to the molecule's moments of inertia and, therefore, its precise geometric structure. FTMW spectroscopy has been used to study formaldehyde, a prominent example of a highly symmetric asymmetric top molecule. arxiv.org The analysis of its microwave spectrum yields detailed information on its ground state molecular dimensions. scispace.com The available data on the microwave spectra of formaldehyde have been critically reviewed and tabulated for applications in radio astronomy, where formaldehyde is an important interstellar molecule. researchgate.net

UV/VIS and Fluorescence Spectroscopy

UV/Visible (UV-Vis) and fluorescence spectroscopy are primarily used for the quantification of formaldehyde and prop-2-enal following derivatization. The derivatives formed, such as the 2,4-dinitrophenylhydrazones, possess strong chromophores that absorb light in the UV-Vis region, allowing for sensitive detection. researchgate.net For instance, the DNPH derivative of formaldehyde is typically detected by HPLC with a UV detector set around 360 nm. hitachi-hightech.com

The reaction of formaldehyde with acetylacetone to form 3,5-diacetyl-1,4-dihydrolutidine (DDL) is particularly well-suited for both UV-Vis and fluorescence detection. The DDL product exhibits a distinct absorption maximum around 412 nm, enabling straightforward spectrophotometric quantification. nih.gov This method is noted for its high selectivity, as the detection wavelength minimizes interference from impurities in the sample. lcms.cz Furthermore, the fluorescent properties of DDL can be exploited for even more sensitive measurements.

FTIR and Raman Spectroscopy

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide detailed information about the molecular structure and bonding within formaldehyde and prop-2-enal.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). It is a specific, non-destructive, and quantitative method for real-time measurement of formaldehyde. dcl-europe.com Gaseous formaldehyde can be detected by a characteristic doublet in its infrared spectrum at approximately 2779 and 2781.5 cm⁻¹. dcl-europe.com FTIR has been used extensively for monitoring formaldehyde in various environments, including engine exhaust and atmospheric studies. dcl-europe.com

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on the vibrational modes of a molecule. Unlike FTIR, which depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule. sapub.org Raman spectra of formaldehyde-based compounds show characteristic C-H stretching modes. For example, paraformaldehyde exhibits two distinct bands at approximately 2923 and 2995 cm⁻¹. researchgate.net Studies on formaldehyde-water-methanol solutions have used both IR and Raman spectroscopy to analyze the complex mixture of hydrated and methoxylated species present. researchgate.net

Spectroscopic TechniquePrincipleApplication to Formaldehyde/Prop-2-enalKey Findings / Spectral Features
Fourier Transform Microwave (FTMW)Measures rotational transitions in the gas phase.Precise determination of molecular structure.Provides highly accurate rotational constants for formaldehyde. researchgate.net
UV/VIS SpectroscopyMeasures absorption of UV-Visible light by chromophores.Quantification of derivatives (e.g., DNPH, DDL).DNPH derivatives absorb at ~360 nm; DDL absorbs at ~412 nm. hitachi-hightech.comnih.gov
Fluorescence SpectroscopyMeasures emission of light from excited electronic states.Highly sensitive quantification of fluorescent derivatives (e.g., DDL).The DDL derivative of formaldehyde is fluorescent.
FTIR SpectroscopyMeasures absorption of infrared radiation, exciting molecular vibrations.Identification and real-time quantification of gaseous formaldehyde.Characteristic absorption doublet for formaldehyde at ~2779 and 2781.5 cm⁻¹. dcl-europe.com
Raman SpectroscopyMeasures inelastic scattering of light, probing vibrational modes.Structural analysis of formaldehyde and its oligomers.Shows characteristic C-H stretching modes (e.g., ~2923 and ~2995 cm⁻¹ for paraformaldehyde). researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a highly selective and sensitive analytical technique used for the characterization and quantification of formaldehyde and prop-2-enal. mdpi.com It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for unambiguous identification. MS is often coupled with a chromatographic separation technique like Gas Chromatography (GC) or HPLC.

GC-MS is a standard method for analyzing volatile aldehydes. For formaldehyde and prop-2-enal, analysis can be performed directly on the underivatized compounds or after derivatization to improve volatility and chromatographic separation. mdpi.com For instance, after derivatization with 2-(hydroxymethyl)piperidine, the resulting oxazolidines can be analyzed by GC-MS. chemrxiv.org This coupling provides both the retention time from the GC and the mass spectrum from the MS, offering a high degree of confidence in compound identification.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a more recent technique that allows for the direct, real-time analysis of volatile compounds like formaldehyde in air or headspace without the need for chromatography. gcms.cz SIFT-MS uses soft chemical ionization with multiple reagent ions to achieve selectivity and can provide instantaneous quantitation of formaldehyde at sub-part-per-billion concentrations. gcms.cz This makes it a valuable tool for rapid screening and process monitoring. gcms.cz

Simultaneous Determination of Formaldehyde and Prop-2-enal

The co-occurrence of formaldehyde and prop-2-enal in various environments, such as industrial settings, necessitates analytical methods capable of their simultaneous determination. A common and robust method for this purpose is based on derivatization with 2-(hydroxymethyl)piperidine (2-HMP). osha.gov

Method ParameterDescription
PrincipleSimultaneous derivatization of formaldehyde and prop-2-enal with 2-(hydroxymethyl)piperidine (2-HMP).
SamplingAir is drawn through a solid adsorbent tube coated with 2-HMP. osha.govosha.gov
Derivatives FormedStable oxazolidine derivatives of each aldehyde. osha.gov
Analysis TechniqueGas Chromatography with a Nitrogen Selective Detector (GC-NPD). osha.govosha.gov
AdvantagesAllows for common sampling and analysis, good sample stability, high sensitivity. osha.govosha.gov
Reliable Quantitation Limit (example)482 ng/sample for formaldehyde; 291 ng/sample for acrolein. osha.gov

Catalytic Systems in Formaldehyde and Prop 2 Enal Chemistry

Catalysts for Aldol (B89426) Condensation

The synthesis of acrolein and other α,β-unsaturated aldehydes through the aldol condensation of formaldehyde (B43269) with other aldehydes is facilitated by a variety of catalysts. The key to a successful catalytic process lies in the balance of acidic and basic properties, which can influence both the conversion of reactants and the selectivity towards the desired products.

Acidic and Basic Site Catalysis (e.g., Silica-Alumina, Sodium Silicate)

The aldol condensation reaction is effectively catalyzed by materials possessing both acidic and basic sites. The interplay between these sites is crucial for the reaction mechanism, which involves the activation of one aldehyde as a nucleophile (enolate) and the other as an electrophile.

Amorphous silica-alumina catalysts are known to exhibit acidic properties that can catalyze aldol-type reactions. The introduction of aluminum into the silica (B1680970) framework generates Lewis and Brønsted acid sites. While these materials can promote the condensation, they may also lead to the formation of byproducts through polymerization and other side reactions. The catalytic activity of silica-alumina increases with aluminum content, which corresponds to a higher concentration of acid sites.

Sodium silicate (B1173343), a basic catalyst, has been historically used in the industrial production of acrolein from formaldehyde and acetaldehyde (B116499). The basic nature of sodium silicate facilitates the deprotonation of the α-carbon of the aldehyde, initiating the aldol addition. However, strong basicity can also promote undesired side reactions like the Cannizzaro reaction of formaldehyde.

Hydrothermal treatment of silica supports has been shown to enhance the activity and selectivity of catalysts in the aldol condensation of acetic acid with formaldehyde. This treatment can modify the pore structure and surface properties of the silica, leading to improved distribution of the active phase and optimized acid-base characteristics.

Mixed Oxides and Perovskite Catalysts

Mixed metal oxides have been extensively investigated as catalysts for aldol condensation due to their tunable acid-base properties and thermal stability. The combination of different metal oxides can create synergistic effects that enhance catalytic performance. For instance, the use of acidic oxides like molybdenum trioxide (MoO₃) and tungsten trioxide (WO₃) can lead to high selectivity towards acrolein, albeit with lower yields. In contrast, basic oxides such as magnesium oxide (MgO) can provide higher yields but with reduced selectivity semanticscholar.org.

The composition of Mg-Al mixed oxides, derived from the calcination of hydrotalcites, significantly influences their catalytic performance in aldol condensation. The concentration and strength of basic sites are determined by the Mg/Al molar ratio, which in turn affects the product distribution.

Perovskite catalysts, with the general formula ABO₃, have emerged as promising materials for the oxidative coupling of alcohols to form aldehydes, which then undergo in-situ aldol condensation to produce acrolein. For example, AMnO₃ perovskites (where A = Ba or Sr) have been used for the production of acrolein from a mixture of methanol (B129727) and ethanol (B145695) rsc.org. The modification of the A-site cation can tune the acid-base properties of the catalyst. A BaSrMnO₃ perovskite demonstrated the highest acrolein selectivity of 62% at 300 °C rsc.org. The catalytic activity is also linked to the Mn⁴⁺/Mn³⁺ ratio on the surface, with weaker Lewis acid sites (associated with a lower ratio) being more favorable for the reaction.

Performance of Perovskite Catalysts in Acrolein Synthesis

CatalystReaction Temperature (°C)Acrolein Selectivity (%)Reference
BaSrMnO₃30062 rsc.org

Hydrotalcites, Zeolites, Clays, and Modified Silicas

Hydrotalcites , or layered double hydroxides (LDHs), and their calcined mixed oxide derivatives are effective solid base catalysts for aldol condensation reactions. Rehydrated LDHs can act as unselective solid-base catalysts, leading to high conversion but low selectivity towards the desired product. For instance, in the condensation of formaldehyde and propionaldehyde (B47417), a rehydrated magnesium-based hydrotalcite (re-Mg₃Al-LDHs) achieved a high propionaldehyde conversion of 82.59%, but the selectivity to methacrolein (B123484) was only 36.01% researchgate.net. The catalytic activity of hydrotalcites is attributed to the presence of basic sites on the edges of their platelets.

Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity. They have been explored as catalysts for the vapor-phase aldol condensation of formaldehyde with other aldehydes. The catalytic performance of zeolites is dependent on the balance between their acidic and basic properties. Zeolites such as Y-faujasite, mordenite, and ZSM-5 have been tested for this reaction. In the Prins condensation of formaldehyde with propylene, H-ZSM-5 was found to be an optimal catalyst for producing 3-buten-1-ol (B139374) with a selectivity of up to 75% osti.gov. The textural and acidic properties of zeolites, including pore volume and effective pore diameter, play a crucial role in determining their activity and selectivity mdpi.com.

Clays have also been utilized as catalysts in aldol condensation reactions, leveraging their natural acidity and layered structure.

Modified silicas offer a versatile platform for designing catalysts with controlled surface properties. The surface of silica can be functionalized with both acidic and basic groups to create bifunctional catalysts. For example, silica supports treated hydrothermally can lead to catalysts with increased activity and selectivity in the aldol condensation of acetic acid with formaldehyde openreviewhub.org. Cesium oxide supported on silica gel has been studied for the aldol condensation of methyl acetate (B1210297) and formaldehyde, where Si-O-Cs species are believed to be the active sites researchgate.net.

Performance of Hydrotalcite and Zeolite Catalysts

CatalystReactantsConversion (%)Selectivity (%)ProductReference
re-Mg₃Al-LDHsFormaldehyde, Propionaldehyde82.59 (Propionaldehyde)36.01Methacrolein researchgate.net
H-ZSM-5Formaldehyde, Propylene-up to 753-buten-1-ol osti.gov

Ionic Liquid Catalysis

Ionic liquids (ILs) have gained attention as both solvents and catalysts for aldol condensation reactions due to their unique properties such as low vapor pressure, thermal stability, and designable structures. Functionalized ILs, also known as task-specific ionic liquids (TSILs), can be engineered to possess catalytic activities.

For instance, functionalized quaternary ammonium (B1175870) and tetrabutylphosphonium (B1682233) ILs have been used to catalyze the aldol condensation of aromatic aldehydes with acetone, achieving product yields of approximately 90% under microwave heating nih.gov. The use of ILs can offer advantages in terms of selectivity and catalyst recyclability. In some cases, a basic ionic liquid, where the anion is a hydroxyl group, can serve as both the reaction medium and the catalyst google.com. The choice of ionic liquid can influence the product distribution; for example, using [bmim]BF₄ as the medium with a sodium hydroxide (B78521) catalyst in the aldol reaction of propanal led to a higher proportion of C9+ products compared to an aqueous medium google.com.

Mechanistic Aspects of Catalysis

The aldol condensation reaction proceeds through a series of steps that are influenced by the nature of the catalyst. The reaction can be catalyzed by either acids or bases.

Base-catalyzed mechanism:

Enolate formation: A base abstracts an α-hydrogen from one of the aldehyde molecules (in this case, prop-2-enal, as formaldehyde has no α-hydrogens) to form a resonance-stabilized enolate ion.

Nucleophilic attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the second aldehyde molecule (formaldehyde).

Protonation: The resulting alkoxide intermediate is protonated, typically by the solvent or a regenerated acid, to form a β-hydroxy aldehyde (aldol addition product).

Dehydration: Under heating or with further acid/base catalysis, the β-hydroxy aldehyde undergoes dehydration to form an α,β-unsaturated aldehyde, the final aldol condensation product.

Acid-catalyzed mechanism:

Tautomerization: An acid protonates the carbonyl oxygen of the aldehyde with an α-hydrogen (prop-2-enal), facilitating its tautomerization to an enol.

Nucleophilic attack: The enol, acting as a nucleophile, attacks the protonated carbonyl carbon of the second aldehyde (formaldehyde).

Deprotonation and Dehydration: The resulting intermediate is deprotonated and then undergoes dehydration to yield the α,β-unsaturated aldehyde.

The synergy between acidic and basic sites on a catalyst surface is believed to be crucial for efficient aldol condensation. The basic sites can facilitate the formation of the enolate, while the acidic sites can activate the carbonyl group of the other aldehyde, making it more electrophilic.

Catalyst Activity and Selectivity Optimization

Optimizing the activity and selectivity of catalysts in the aldol condensation of formaldehyde and prop-2-enal is essential for maximizing the yield of the desired product while minimizing the formation of byproducts.

Key strategies for optimization include:

Tuning Acid-Base Properties: The balance between the number and strength of acidic and basic sites is a critical factor. For many systems, a combination of weak to moderate acid and base sites is optimal. Strong acid sites can lead to unwanted side reactions, including polymerization and coking, which deactivate the catalyst. Conversely, very strong base sites can promote reactions like the Cannizzaro reaction.

Controlling Catalyst Structure and Morphology: The textural properties of the catalyst, such as surface area, pore size, and pore volume, can significantly impact its performance. For porous catalysts like zeolites and modified silicas, the pore dimensions can influence the diffusion of reactants and products, thereby affecting selectivity. For instance, in zeolites, the pore structure can impose shape-selective constraints on the reaction intermediates and products mdpi.com. For hydrotalcites, a high external surface area with smaller crystallites is beneficial as the active sites are located near the edges of the platelets.

Modification of Catalysts: The addition of promoters or modifiers can enhance the catalytic performance. For example, doping perovskite catalysts can improve their C-C coupling tendency rsc.org. Similarly, the modification of zeolites can alter their acidity and improve their stability.

Optimization of Reaction Conditions: Reaction parameters such as temperature, pressure, reactant concentrations, and space velocity play a crucial role in determining the outcome of the reaction. Higher temperatures generally increase the reaction rate but can also lead to decreased selectivity and faster catalyst deactivation. Therefore, finding the optimal reaction conditions for a specific catalytic system is essential. For example, with a BaSrMnO₃ perovskite catalyst, the highest acrolein selectivity was achieved at 300 °C rsc.org.

By carefully designing the catalyst and optimizing the reaction conditions, it is possible to achieve high activity and selectivity in the aldol condensation of formaldehyde and prop-2-enal, leading to more efficient and sustainable chemical processes.

Regeneration and Stability of Catalysts

The long-term performance and economic viability of industrial chemical processes involving formaldehyde and prop-2-enal are critically dependent on the regeneration and stability of the catalytic systems employed. Catalyst deactivation, the gradual loss of activity and/or selectivity over time, is an inevitable issue that necessitates either catalyst regeneration or replacement. mdpi.com Understanding the mechanisms of deactivation is fundamental to developing robust catalysts and effective regeneration strategies. mdpi.comresearchgate.net

Mechanisms of Catalyst Deactivation

Catalyst deactivation can be broadly categorized into three primary types: chemical, thermal, and mechanical. mdpi.comresearchgate.netscispace.com

Chemical Deactivation: This is primarily caused by poisoning and fouling.

Poisoning involves the strong chemisorption of impurities from the feed onto the active sites, rendering them inaccessible to reactants. scispace.comresearchgate.net Sulfur compounds are common poisons in many catalytic processes. mdpi.com

Fouling is the physical deposition of substances onto the catalyst surface, which blocks pores and active sites. researchgate.net In the context of formaldehyde and prop-2-enal synthesis, the most common form of fouling is the formation of carbonaceous deposits, or "coke". researchgate.net This coke can originate from the decomposition or polymerization of reactants and products. mdpi.com For instance, in the synthesis of formaldehyde from methanol over silver catalysts, carbon deposits are a known cause of deactivation. researchgate.net Similarly, in reactions involving prop-2-enal, such as its production from glycerol (B35011), coke deposition on acidic catalysts like zeolites is a significant challenge. researchgate.netacs.org

Thermal Deactivation (Sintering): High reaction temperatures can lead to the agglomeration of small metal crystallites into larger ones, a process known as sintering. researchgate.netscispace.com This reduces the active surface area of the catalyst, thereby decreasing its activity. researchgate.net Sintering is a major concern in high-temperature processes such as the industrial production of formaldehyde over silver, where catalysts typically require replacement after 6-12 months of operation due to sintering and other structural changes. researchgate.net The presence of water vapor at high temperatures can also accelerate sintering in some catalytic systems. mdpi.com

Mechanical Deactivation: This involves the physical loss of catalyst material or structural integrity through attrition (due to friction between particles in fluid bed reactors) or crushing (in fixed-bed reactors). mdpi.comresearchgate.netscispace.com

The table below summarizes the key mechanisms of catalyst deactivation relevant to formaldehyde and prop-2-enal chemistry.

Deactivation MechanismDescriptionExamples in Formaldehyde/Prop-2-enal Chemistry
Chemical
PoisoningStrong chemisorption of impurities on active sites. scispace.comImpurities in feed streams blocking active metal sites.
Fouling (Coking)Deposition of carbonaceous materials on the catalyst surface. researchgate.netCarbon deposits on silver catalysts in formaldehyde synthesis. researchgate.net Coke formation on zeolite catalysts during glycerol dehydration to prop-2-enal. researchgate.net
Thermal
SinteringAgglomeration of metal particles, reducing active surface area. researchgate.netGrowth of silver crystals in high-temperature formaldehyde synthesis. researchgate.net
Support CollapseLoss of pore structure of the catalyst support at high temperatures. mdpi.comStructural deterioration of oxide supports under harsh reaction conditions.
Mechanical
Attrition/CrushingPhysical breakdown and loss of catalyst material. scispace.comRelevant in fluid-bed or high-pressure fixed-bed reactor systems.

Strategies for Catalyst Regeneration

Regeneration processes aim to restore the catalytic activity of a deactivated catalyst, thereby extending its operational lifetime and reducing costs associated with replacement and process shutdowns. researchgate.netnih.gov The appropriate regeneration strategy depends on the mechanism of deactivation.

Regeneration from Fouling: Deactivation by coke deposition is often reversible. researchgate.net The most common regeneration technique is calcination , or oxidative treatment, where the coked catalyst is heated in the presence of air or an oxygen-containing gas stream to burn off the carbon deposits. researchgate.net This method has proven effective for completely restoring the initial activity of silver catalysts used in formaldehyde synthesis. researchgate.net For zeolite catalysts deactivated by coke during prop-2-enal related reactions, activity can also be fully restored by calcination. mdpi.com Other methods include gasification with steam or hydrogen. researchgate.net

Regeneration from Sintering: Deactivation due to sintering is generally irreversible, as it involves a physical restructuring of the active phase. researchgate.net In such cases, the catalyst typically needs to be replaced.

The following table outlines common regeneration techniques for catalysts used in formaldehyde and prop-2-enal processes.

Regeneration TechniqueDeactivation AddressedDescriptionApplicability
Oxidative Treatment / CalcinationFouling (Coke)Controlled combustion of carbon deposits in an oxygen-containing atmosphere to form CO₂. researchgate.netresearchgate.netWidely used for silver, oxide, and zeolite catalysts. researchgate.netmdpi.com
Steam/Hydrogen GasificationFouling (Coke)Removal of carbon by reaction with steam or hydrogen at elevated temperatures. researchgate.netApplicable to various catalysts where oxidation might harm the active phase.
Solvent WashingFouling (Humins/Polymers)Using organic solvents to dissolve and remove soluble deposits like humins. researchgate.netPrimarily used for catalysts in biomass conversion processes.

Enhancing Catalyst Stability

Significant research is focused on designing catalysts with inherent long-term stability to minimize the frequency of regeneration and replacement. nih.gov Key strategies include the modification of catalyst supports and the optimization of active components.

Support Modification: The choice of support material is crucial for catalyst stability. Supports with high thermal stability and specific chemical properties can enhance performance. For example, using supports with high oxygen storage capacity, such as cerium oxide (CeO₂) or zirconium oxide (ZrO₂), can improve resistance to coking. mdpi.com These materials can provide oxygen to facilitate the gasification of coke deposits as they form, effectively self-cleaning the catalyst surface. mdpi.com

Addition of Promoters: The introduction of promoter elements can significantly improve a catalyst's stability. Promoters can inhibit sintering by anchoring active metal particles or improve resistance to poisons. magtech.com.cn

Structural Optimization: The physical structure of a catalyst, including its pore size and the dispersion of active sites, affects its stability. For zeolite catalysts, a hierarchical pore structure can improve mass transfer, reducing the residence time of coke precursors within the catalyst and thus mitigating deactivation. ntnu.no Studies on Au/TS-1 catalysts for propene epoxidation showed that a catalyst with improved mass transfer ability and hydrophobicity accumulated significantly less coke (2.8 wt%) compared to a conventional version (4.9 wt%) after 30 hours on stream. ntnu.no Similarly, research on Cu-Zr catalysts for glycerol conversion showed rapid deactivation, with selectivity dropping from 82.4% to 70.1% in 12 hours. However, the addition of Y₂O₃ to create a Cu-Zr-Y catalyst resulted in exceptional stability, with no observed deactivation over a 250-hour period. researchgate.net

The table below presents selected research findings on improving catalyst stability.

Catalyst SystemReaction ContextKey Finding on StabilityReference
Cu-Zr-YGlycerol ConversionThe addition of Y₂O₃ to a Cu-Zr catalyst prevented deactivation, maintaining ~100% conversion and ~85% selectivity for 250 hours. researchgate.net
Au/MTS-1 vs. Au/TS-1Propene EpoxidationThe mesoporous MTS-1 support led to lower coke formation (2.8 wt% vs. 4.9 wt%) and enhanced stability compared to the microporous TS-1 support. ntnu.no
H-BEA and H-MFI ZeolitesPrins Condensation (Propene + Formaldehyde)The H-BEA catalyst showed a slower deactivation rate than the H-MFI catalyst, linked to differences in acidic and textural properties. mdpi.com
Ni/CeO₂-Al₂O₃Biomass Pyrolysis ReformingModification of Ni/Al₂O₃ with Cerium (Ce) improved stability by reducing the rate of coke formation due to the high oxygen storage capacity of CeO₂. mdpi.com
Rh/γ-Al₂O₃ (synthesized by ALD)Methane (B114726) Dry ReformingThe catalyst prepared by Atomic Layer Deposition (ALD) showed higher thermal stability at 800 °C (5.0% conversion loss) compared to one made by Incipient Wetness Impregnation (11.5% conversion loss) over 15 hours. nih.gov

Degradation and Remediation Strategies for Formaldehyde and Prop 2 Enal

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These radicals are highly reactive and non-selective, allowing them to degrade a wide range of contaminants.

UV/Hydrogen Peroxide (UV/H2O2)

The UV/H2O2 process is a prominent AOP where hydrogen peroxide is photolyzed by ultraviolet radiation to generate highly reactive hydroxyl radicals. This method has proven effective for the degradation of formaldehyde (B43269). The efficiency of the reaction is influenced by factors such as the pH of the solution, the intensity of UV exposure, and the concentration of H2O2. google.com Studies have shown that UV/H2O2 can significantly reduce the chemical oxygen demand (COD) of formaldehyde solutions, with removal efficiencies varying under different conditions. For instance, at an initial formaldehyde concentration of 400 mg/L, a 35.81% degradation efficiency was achieved. google.com The process can achieve up to a 98% reduction in formaldehyde and a 65% reduction in dissolved organic carbon (DOC) at higher concentrations (1200-12,000 mg L-1). google.com The degradation rate generally increases at a basic pH under UV light. google.com

For prop-2-enal, a similar method involving UV radiation with hydrogen peroxide as a catalyst is employed for wastewater treatment. This process, often preceded by distillation and pH adjustment to 2-3, effectively degrades the organic matter. google.com The use of UV wavelengths at 254 nm and 185 nm enhances the degradation speed and thoroughness. google.com

Table 1: Efficacy of UV/H2O2 Treatment for Formaldehyde Degradation

Fenton and Photo-Fenton Reactions

The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light to regenerate Fe²⁺ from Fe³⁺, thereby increasing the efficiency of radical production. mdpi.com Both methods are effective for formaldehyde degradation.

In one study, the optimized Fenton process achieved 75% formaldehyde removal from water. nih.govresearchgate.net The photo-Fenton process has been shown to be one of the most effective AOPs for treating high concentrations of formaldehyde (around 10,000 mg L⁻¹) in a shorter time frame. google.com For instance, a study demonstrated that a photo-Fenton reaction using an n-ZVI/TiO2 catalyst resulted in the complete removal of formaldehyde within 30 minutes under optimal conditions (pH 3, 0.5 g/L catalyst dosage, and 30 mM H2O2). nih.gov The main intermediate product in the UV-Fenton degradation of formaldehyde is formic acid, and its further oxidation is the rate-limiting step. mdpi.com

For prop-2-enal, reductive transformation by elemental iron has been investigated. At an acidic to neutral pH, prop-2-enal is reduced to propionaldehyde (B47417). acs.org The reaction rate decreases with increasing pH. acs.org

Table 2: Research Findings on Fenton and Photo-Fenton Degradation of Formaldehyde

Photocatalytic Oxidation

Photocatalytic oxidation utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon activation by light, generates electron-hole pairs. These pairs react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that degrade organic pollutants into harmless substances like carbon dioxide and water.

This process is widely studied for formaldehyde abatement, particularly for indoor air purification. nih.gov Various catalysts, including TiO2, ZnO, and doped materials like Fe2O3–TiO2 supported with platinum, have been shown to be effective. nih.gov The efficiency of photocatalytic oxidation can be enhanced by combining it with other processes like ozonolysis. A study using a combined UV/TiO2 + O3 system achieved a maximum formaldehyde decomposition efficiency of 92%. researchgate.net More recent research has focused on developing catalysts that are active under visible light, such as BiVO4-TiO2, which achieved a 97.1% removal rate for low-level indoor formaldehyde. researchgate.net

For prop-2-enal, which is a photooxidation product of pollutants like propylene, photocatalytic oxidation using TiO2 has also been investigated, indicating that propene can be completely mineralized to carbon dioxide and water. mdpi.com

Bioremediation and Biological Degradation

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade contaminants. Several bacterial and yeast species have been identified that can degrade formaldehyde. These include Pseudomonas putida, Pseudomonas cepacia, and Trichosporon penicillatum. osha.gov A mixed culture of these microorganisms was able to degrade 1000 mg/L of formaldehyde within 18–24 hours. osha.gov Formaldehyde can be utilized as a sole source of carbon and energy by certain methylotrophic microorganisms. spe.org However, at high concentrations (exceeding 300 mg/l), formaldehyde can be toxic to microorganisms, inhibiting the biological treatment process. researchgate.net Some formaldehyde-resistant bacteria isolated from seawater have demonstrated the ability to completely degrade 400 ppm of formaldehyde. mdpi.com

Prop-2-enal is also subject to biodegradation in water and soil. justia.com However, it is highly toxic to many microorganisms, which can limit the effectiveness of bioremediation. justia.com Pre-treatment with elemental iron can reduce prop-2-enal to the more biodegradable propionaldehyde, suggesting a combined chemical-biological approach may be effective. acs.org Biofiltration has also been studied for the removal of both formaldehyde and prop-2-enal from airstreams, showing high removal efficiencies. process-insights.com

Table 3: Examples of Bioremediation of Formaldehyde and Prop-2-enal

Other Chemical Treatment Methods (e.g., Distillation, pH Adjustment)

Besides AOPs, other chemical and physical methods are used for remediation.

Distillation is a physical separation process that can be profitable for removing formaldehyde from wastewater at high concentrations (above 2%). nih.gov It is also used as a preliminary step in the treatment of prop-2-enal wastewater to remove high boiling point polymeric substances before subsequent oxidation and biochemical treatments. google.com In industrial processes, crude aqueous prop-2-enal is often subjected to distillation to separate the prop-2-enal/water azeotrope. google.com

pH Adjustment is a critical parameter in many treatment processes. For formaldehyde, the efficiency of the UV/H2O2 process is pH-dependent, with degradation rates increasing in basic conditions. google.com However, acidic conditions (pH 3) are optimal for Fenton and photo-Fenton reactions. nih.gov The decomposition of formaldehyde via radiolysis is accompanied by a significant drop in pH, from neutral to acidic, due to the formation of formic acid. osha.gov For prop-2-enal, adjusting the pH to be alkaline (>7.0) can convert it to 3-hydroxypropanal (B37111). Subsequent oxidation with air or oxygen-enriched air can then decompose both compounds. ecosenvironmental.com At higher pH, prop-2-enal can also undergo reversible, base-catalyzed hydration. acs.org

Environmental Context of Degradation Studies

The degradation and remediation of formaldehyde and prop-2-enal are relevant in various environmental contexts due to their widespread sources.

Industrial Effluents: Many industries, including those producing synthetic resins, chemicals, textiles, and paper, generate wastewater containing significant concentrations of formaldehyde. nih.gov Prop-2-enal is produced industrially from propylene and is used as a biocide and a chemical intermediate, leading to its presence in industrial wastewater. nih.gov The treatment methods discussed are crucial for treating these effluents before they are discharged into the environment to protect aquatic ecosystems. researchgate.net

Indoor Air Quality: Formaldehyde is a major indoor air pollutant, emitted from building materials, furniture (particleboard, plywood), insulation, paints, and consumer products. Prop-2-enal is also found indoors, formed during cooking and from the burning of wood, tobacco, and plastics. Photocatalytic oxidation is a particularly promising technology for improving indoor air quality by degrading these volatile organic compounds.

Atmospheric Pollution: Both compounds are present in the atmosphere as a result of combustion processes, including vehicle exhaust and industrial emissions. Prop-2-enal is also formed through the photooxidation of other hydrocarbon pollutants in the air. justia.com Understanding their degradation pathways in the atmosphere is important for air quality management.

The co-occurrence of formaldehyde and prop-2-enal in various environments necessitates research into their combined effects and the development of robust remediation technologies that can address complex mixtures of pollutants.

Research Gaps and Future Directions

Advanced Mechanistic Studies on Complex Reaction Systems

A significant frontier in understanding the "Formaldehyde;prop-2-enal" system lies in elucidating the intricate mechanisms of their combined reactions, particularly in complex, real-world environments. While the individual reaction pathways of formaldehyde (B43269) and acrolein have been studied, their interactions and the formation of novel reaction products in atmospheric and biological systems remain a key area for future investigation.

Advanced mechanistic studies are needed to explore the photochemical reactions of formaldehyde and acrolein mixtures, which are critical for understanding their role in atmospheric chemistry and the formation of secondary organic aerosols and other pollutants. The degradation of both formaldehyde and acrolein can be initiated by UV irradiation, leading to the formation of various radical species and intermediate products. Understanding the kinetics and product distribution of these reactions is essential for accurate atmospheric modeling.

Furthermore, the cross-reaction between formaldehyde and acrolein can lead to the formation of unique adducts and oligomers. Investigating the structure and reactivity of these products is crucial for a complete understanding of the chemical transformations occurring in systems where both compounds are present. Computational studies, employing quantum chemical calculations, can provide valuable insights into the reaction pathways, transition states, and thermodynamics of these complex reactions, guiding experimental investigations.

Development of Novel Catalytic Technologies

The effective removal of formaldehyde and acrolein from air and water is a significant environmental challenge. While catalytic oxidation is a promising technology for the abatement of individual VOCs, there is a pressing need for the development of novel catalytic technologies that can simultaneously and efficiently degrade both formaldehyde and acrolein.

Future research should focus on the design and synthesis of bifunctional or multifunctional catalysts that possess active sites capable of targeting both the aldehyde group of formaldehyde and the carbon-carbon double bond in acrolein. Noble metal catalysts, such as those based on platinum (Pt) and palladium (Pd), have shown high activity for the oxidation of formaldehyde. However, their high cost and potential for deactivation are significant drawbacks. Consequently, the development of low-cost and robust non-noble metal catalysts, such as those based on manganese oxides, is a key research direction.

The performance of these catalysts in mixed VOC streams containing both formaldehyde and acrolein needs to be systematically evaluated. Understanding the competitive adsorption and reaction kinetics on the catalyst surface is crucial for optimizing catalyst design. Moreover, elucidating the reaction mechanisms at the catalyst surface, including the identification of key intermediates and byproducts, will be vital for developing catalysts with high efficiency and selectivity towards complete mineralization to carbon dioxide and water.

Catalyst TypeActive Component(s)Support MaterialTarget Pollutant(s)Key Findings
Noble MetalPlatinum (Pt), Palladium (Pd)Metal Oxides (e.g., TiO2, CeO2)Formaldehyde, various VOCsHigh activity at low temperatures, but can be expensive and prone to poisoning.
Transition Metal OxideManganese Oxides (MnOx)VariousFormaldehyde, various VOCsLower cost than noble metals, good activity, and potential for high selectivity.
Bifunctional Catalystse.g., Metal-Acid/Base sitesZeolites, Mixed OxidesMixed VOCsCan facilitate different reaction steps for different pollutants, enhancing overall efficiency.

Integrated Environmental Fate and Transformation Models

To accurately predict the environmental impact of co-existing formaldehyde and acrolein, the development of integrated environmental fate and transformation models is essential. These models are crucial for assessing the transport, distribution, and persistence of these compounds and their transformation products across different environmental compartments, including air, water, and soil.

A significant research gap is the lack of comprehensive multimedia models that specifically account for the unique chemical and physical properties of the formaldehyde-acrolein mixture and their interactions. Future modeling efforts should incorporate detailed chemical mechanisms that describe their atmospheric reactions, including photolysis, reaction with hydroxyl radicals, and the formation of secondary pollutants.

Furthermore, these models need to consider the partitioning of formaldehyde and acrolein between the gas, aqueous, and particulate phases, as well as their deposition to and transport in soil and water systems. The transformation of these compounds in aquatic and soil environments, including biodegradation and hydrolysis, must also be integrated into these models to provide a holistic view of their environmental lifecycle. The validation of these models with field and laboratory data will be critical to ensure their accuracy and reliability for risk assessment and environmental management.

Innovation in Analytical Methodologies for Complex Matrices

The accurate and sensitive measurement of formaldehyde and acrolein, particularly when they are present together in complex matrices such as biological tissues, industrial effluents, and atmospheric aerosols, presents a significant analytical challenge. Innovations in analytical methodologies are urgently needed to overcome these challenges and enable reliable monitoring and exposure assessment.

Future research should focus on the development of novel derivatization reagents that can react with both formaldehyde and acrolein to form stable and detectable products, allowing for their simultaneous determination using techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). Hyphenated techniques, such as GC-mass spectrometry (GC-MS) and LC-MS, offer high selectivity and sensitivity and are powerful tools for the analysis of these compounds in complex samples.

Furthermore, the development of advanced sensors for the real-time, in-situ monitoring of formaldehyde and acrolein is a critical area of innovation. This includes the exploration of new sensing materials, such as nanomaterials and conductive polymers, and the design of portable and low-cost sensor devices. These advancements will be instrumental for applications in industrial hygiene, environmental monitoring, and medical diagnostics.

Analytical TechniquePrincipleTarget MatrixKey Advantages
HPLC with DerivatizationChemical reaction to form a UV-active or fluorescent derivative, followed by chromatographic separation.Air, Water, Biological SamplesHigh sensitivity and selectivity.
GC-MSSeparation of volatile compounds by gas chromatography followed by mass spectrometric detection.Air, WaterExcellent for identification and quantification of volatile compounds.
Sorbent Tubes with Thermal DesorptionAdsorption of analytes onto a solid sorbent, followed by thermal release for analysis.AirAllows for pre-concentration of analytes, increasing sensitivity.
Electrochemical SensorsMeasurement of the current generated by the electrochemical oxidation or reduction of the target analyte.Air, WaterPotential for real-time monitoring and portability.
Colorimetric SensorsA chemical reaction that produces a color change, which is then measured.Air, WaterSimple, low-cost, and suitable for screening purposes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.